25-Desacetyl Rifampicin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H56N4O11 |
|---|---|
Molecular Weight |
780.9 g/mol |
IUPAC Name |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |
InChI |
InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12-,42-19-/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1 |
InChI Key |
KUJZTIJOBQNKDR-ABEUPPPUSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N\N5CCN(CC5)C)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to 25-Desacetyl Rifampicin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 25-Desacetyl Rifampicin, the primary and biologically active metabolite of the front-line tuberculosis drug, Rifampicin. This document covers its chemical structure, metabolic formation, biological activity, and relevant experimental protocols, presenting quantitative data in a structured format for ease of reference.
Chemical Identity and Structure
This compound, also known as Desacetylrifampicin, is formed through the deacetylation of its parent compound, Rifampicin.[1][2] The removal of the acetyl group at the C-25 position results in a compound with altered physicochemical properties, including increased solubility and reduced toxicity compared to the parent drug.[3]
The fundamental chemical details of this compound are summarized below.
| Identifier | Value |
| Chemical Name | 25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin |
| Synonyms | Desacetylrifampicin, 25-Deacetylrifampicin |
| CAS Number | 16783-99-6[4][5] |
| Molecular Formula | C₄₁H₅₆N₄O₁₁[5][6][7][8] |
| Molecular Weight | 780.90 g/mol [6][7][8] |
| Canonical SMILES | CO[C@H]1\C=C\O[C@@]2(C)Oc3c(C)c(O)c4c(O)c(NC(=O)\C(=C/C=C/--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]1C)\C)c(\C=N\N5CCN(C)CC5)c(O)c4c3C2=O[6] |
| InChI Key | KUJZTIJOBQNKDR-OACVHIRKSA-N[7] |
Metabolic Pathway: Formation from Rifampicin
Rifampicin undergoes metabolism in the body, primarily through hydrolysis by esterases, to yield this compound.[1] This biotransformation is a crucial aspect of Rifampicin's overall pharmacokinetic and pharmacodynamic profile.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 16783-99-6 [chemicalbook.com]
- 3. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]
- 4. This compound | 16783-99-6 | SynZeal [synzeal.com]
- 5. 25-Desacetylrifampicin | C41H56N4O11 | CID 135542225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(>90%) | LGC Standards [lgcstandards.com]
- 7. caymanchem.com [caymanchem.com]
- 8. scbt.com [scbt.com]
25-Desacetyl Rifampicin: A Comprehensive Technical Guide
An In-depth Exploration of its Discovery, History, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Desacetyl Rifampicin (B610482), a primary and microbiologically active metabolite of the front-line anti-tuberculosis drug Rifampicin, has been a subject of scientific investigation since the metabolic fate of its parent compound became a focus of research. This technical guide provides a detailed overview of the discovery, history, and key experimental data associated with 25-Desacetyl Rifampicin. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and infectious disease research.
Discovery and History
While a precise "discovery" paper pinpointing the initial identification of this compound is not readily apparent in the literature, its history is intrinsically linked to the study of Rifampicin's metabolism. It was recognized as the main metabolite of Rifampicin in biological fluids.[1] The deacetylation of Rifampicin at the C-25 position was found to be a significant metabolic pathway in humans.[2]
A key milestone in the understanding of this metabolite was the identification of the enzyme responsible for its formation. In 2011, it was demonstrated that human Arylacetamide Deacetylase (AADAC), a microsomal serine esterase, efficiently deacetylates rifamycins (B7979662), including Rifampicin, to their 25-deacetylated forms.[2][3] This discovery clarified a long-held belief that hepatic esterases were responsible for this metabolic conversion.[2]
Furthermore, a United States patent filed in the late 1970s described a class of 25-desacetylrifamycins, including this compound, and a process for their preparation.[4] This patent highlighted the potential advantages of these compounds, noting their higher solubility and lower toxicity compared to their acetylated parent compounds, suggesting their suitability for parenteral administration.[4]
Physicochemical Properties
This compound is a complex macrocyclic antibiotic. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin | [5] |
| Synonyms | Desacetylrifampicin, 25-Deacetylrifampin | [1][6] |
| CAS Number | 16783-99-6 | [1][6] |
| Molecular Formula | C41H56N4O11 | [1][6] |
| Molecular Weight | 780.9 g/mol | [1][6] |
| Appearance | Dark Red to Black Solid | [7] |
| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | [6][7] |
| Storage | -20°C, under inert atmosphere, light sensitive | [6][7] |
Biological Activity and Mechanism of Action
This compound retains antibacterial activity, making it a significant contributor to the overall therapeutic effect of Rifampicin.[8] Its mechanism of action is believed to be identical to that of Rifampicin, which involves the inhibition of bacterial DNA-dependent RNA polymerase, thereby preventing the initiation of transcription and leading to bacterial cell death.[9]
Comparative In Vitro Activity
Studies on the closely related compound, 25-O-desacetylrifapentine, have shown its in-vitro activity to be comparable to that of rifampicin against various Mycobacterium species.[10][11] This suggests that this compound likely exhibits similar potency.
| Organism | Drug | MIC Range (mg/L) - Bactec Method | MIC Range (mg/L) - 7H11 Agar | Reference |
| Mycobacterium tuberculosis | 25-O-desacetylrifapentine | 0.125–0.25 | 0.25–0.50 | [11] |
| Rifampicin | Not explicitly stated, but activity is comparable to 25-O-desacetylrifapentine | Not explicitly stated, but activity is comparable to 25-O-desacetylrifapentine | [10][11] | |
| Mycobacterium africanum | 25-O-desacetylrifapentine | 0.125–0.50 | - | [10] |
| Mycobacterium bovis | 25-O-desacetylrifapentine | 0.125–1.0 | - | [10] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several studies, often in conjunction with its parent drug, Rifampicin. It is readily detected in plasma following oral administration of Rifampicin.
| Parameter | Value | Population | Reference |
| Apparent Clearance (CLm/F) | 95.8 L/h (for a 70 kg adult) | Healthy Asian adults | [12][13] |
| Mean AUC24 ratio (25-dRIF/RIF) | 14 ± 6% | Adult tuberculosis patients | [8] |
| Tmax | 3.8 h | Healthy volunteers | [14] |
Experimental Protocols
Synthesis of this compound
A general method for the preparation of 25-desacetyl rifamycins is described in US Patent 4,188,321. The process involves the hydrolysis of the 25-acetyl group under alkaline conditions.[4]
Example Protocol:
-
Suspend the parent 25-acetyl rifamycin (B1679328) compound in methanol.
-
Add a 10% sodium hydroxide (B78521) solution and stir at room temperature for a defined period (e.g., 10-40 minutes).
-
Acidify the solution with an acid such as citric acid.
-
Dilute the solution with water and extract the product with an organic solvent like chloroform.
-
Combine the organic extracts, dry them, and evaporate the solvent.
-
The resulting residue can be crystallized from a suitable solvent system (e.g., methanol/ether) to yield the 25-desacetyl rifamycin.[4]
Quantification of this compound in Biological Matrices
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of this compound in plasma and urine.
HPLC Method Example:
-
Column: Reverse-phase C18 column (e.g., Agilent Eclipse XDB-C18).[15]
-
Mobile Phase: A mixture of methanol and a buffer solution (e.g., 65:35 v/v methanol: 0.01 M sodium phosphate (B84403) buffer pH 5.2).[15]
-
Flow Rate: 0.8 ml/min.[15]
-
Retention Time: Approximately 3.016 minutes.[15]
-
Sample Preparation: Simple extraction or protein precipitation followed by filtration.
LC-MS/MS Method Example:
-
Sample Preparation: Protein precipitation from plasma using acetonitrile (B52724) containing an internal standard (e.g., Rifampicin-d8).[8]
-
Chromatographic Separation: A C18 column with a gradient elution using mobile phases consisting of ammonium (B1175870) formate (B1220265) in water and formic acid in acetonitrile.[8]
-
Mass Spectrometry: Operated in positive ionization mode with multiple-reaction monitoring (MRM) of specific m/z transitions (e.g., 749.3 -> 399.1 for this compound).[12]
Signaling Pathways and Metabolic Transformation
The primary metabolic pathway for the formation of this compound is the deacetylation of Rifampicin, catalyzed by the enzyme Arylacetamide Deacetylase (AADAC) in the liver.[2][3]
Metabolic conversion of Rifampicin to this compound.
While the mechanism of antibacterial action is the same as Rifampicin, 25-deacetylated rifamycins have been shown to have a lesser potency to transactivate CYP3A4 compared to their parent drugs.[3] This suggests a potentially reduced capacity for inducing drug-drug interactions mediated by this cytochrome P450 enzyme.
Experimental and Analytical Workflow
The general workflow for the analysis of this compound from biological samples involves sample collection, preparation, chromatographic separation, and detection.
General workflow for the analysis of this compound.
Conclusion
This compound is a crucial active metabolite of Rifampicin, contributing to its overall therapeutic efficacy. Its discovery and characterization have been integral to understanding the pharmacology of rifamycins. The identification of Arylacetamide Deacetylase as the primary enzyme responsible for its formation has provided valuable insights into the metabolism of this important class of antibiotics. With its distinct physicochemical properties, including higher solubility and potentially lower toxicity than its parent compound, this compound remains an important molecule of interest for researchers in the fields of infectious diseases and drug development. This guide has synthesized key technical information to provide a comprehensive resource for the scientific community.
References
- 1. 25-Desacetylrifampicin | C41H56N4O11 | CID 135542225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human arylacetamide deacetylase is responsible for deacetylation of rifamycins: rifampicin, rifabutin, and rifapentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]
- 5. This compound | 16783-99-6 | SynZeal [synzeal.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | 16783-99-6 [chemicalbook.com]
- 8. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rifampicin - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. akjournals.com [akjournals.com]
Synthesis of 25-Desacetyl Rifampicin from Rifampicin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 25-desacetyl rifampicin (B610482), a major active metabolite of the front-line anti-tuberculosis drug, rifampicin. The primary focus of this document is the chemical synthesis pathway from rifampicin via alkaline hydrolysis, a method well-documented in scientific literature. This guide offers detailed experimental protocols, quantitative data, and visual representations of the synthesis and workflow to aid researchers in the replication and further investigation of this compound.
Introduction
Rifampicin, a potent bactericidal antibiotic, is metabolized in vivo to 25-desacetyl rifampicin. This metabolite retains significant antibacterial activity and is a crucial reference standard in pharmacokinetic and pharmacodynamic studies. The controlled synthesis of this compound is therefore essential for research and development in the field of infectious diseases. The most common and direct laboratory-scale synthesis involves the selective hydrolysis of the acetyl group at the C-25 position of the rifampicin molecule under alkaline conditions.
Chemical Synthesis Pathway
The conversion of rifampicin to this compound is achieved through a base-catalyzed hydrolysis reaction. The acetyl ester at the 25-position is susceptible to nucleophilic attack by hydroxide (B78521) ions, leading to its cleavage and the formation of the corresponding alcohol and acetate (B1210297) salt.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound from rifampicin via alkaline hydrolysis. The data is compiled from various sources, including patents and commercial supplier information.
| Parameter | Value | Reference |
| Starting Material | Rifampicin | N/A |
| Product | This compound | N/A |
| Molecular Formula | C41H56N4O11 | [1][2][3] |
| Molecular Weight | 780.9 g/mol | [1][2][3] |
| Reaction Yield | Approx. 60% (based on similar rifamycin (B1679328) compounds) | [4] |
| Purity (by HPLC) | ≥95% | [2][3] |
| Appearance | Off-White to Red-Brown Solid | [1] |
| Melting Point | 175-178 °C (decomposes) | [4] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from rifampicin based on established alkaline hydrolysis procedures.
4.1. Materials and Reagents
-
Rifampicin
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Chloroform (B151607) (CHCl3) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Deionized Water
-
Silica (B1680970) Gel for column chromatography (optional)
-
Thin Layer Chromatography (TLC) plates
4.2. Procedure
-
Dissolution: Dissolve rifampicin in methanol in a round-bottom flask. The concentration can be in the range of 20-50 mg/mL.
-
Hydrolysis: To the stirred solution, add a 10% aqueous solution of sodium hydroxide. The volume of the NaOH solution should be approximately half the volume of the methanolic solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of chloroform and methanol (e.g., 9:1 v/v). The disappearance of the starting material spot (rifampicin) and the appearance of a more polar product spot (this compound) indicates the progression of the reaction. The reaction is typically complete within 1-2 hours.
-
Neutralization and Extraction: Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with a 10% HCl solution. This will protonate the phenolics and the product. Dilute the mixture with deionized water and extract the product with a suitable organic solvent such as chloroform or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system such as methanol/ether or by column chromatography on silica gel if necessary to achieve higher purity.
4.3. Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic acetyl C=O stretching band around 1710-1715 cm-1 confirms the hydrolysis.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The absence of the methyl proton signal of the acetyl group (typically a singlet around δ 2.0 ppm) in the 1H NMR spectrum is a key indicator of successful synthesis.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (780.9 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound from rifampicin using alkaline hydrolysis. The provided quantitative data and visual diagrams are intended to facilitate the successful replication of this synthesis for research and drug development purposes. Adherence to standard laboratory safety practices is paramount when performing these procedures.
References
- 1. CN1690059A - One-pot processing method for synthesizing rifampicin - Google Patents [patents.google.com]
- 2. jpsbr.org [jpsbr.org]
- 3. CN101486716B - Preparation of rifampin - Google Patents [patents.google.com]
- 4. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary metabolites of rifampicin (B610482) in the human body. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource on the biotransformation of this critical first-line antituberculosis drug. This document outlines the key metabolic pathways, presents quantitative data on rifampicin and its primary metabolite, and details the experimental protocols used for their identification and quantification.
Primary Metabolites of Rifampicin
Rifampicin undergoes extensive metabolism in the liver, with the primary metabolic pathway being deacetylation to form 25-desacetylrifampicin . This metabolite is microbiologically active, retaining antibacterial properties.[1][2][3] Other identified metabolites include rifampicin quinone and 3-formylrifamycin SV .
The biotransformation of rifampicin is primarily mediated by esterases and microsomal enzymes, including the cytochrome P450 enzyme CYP3A4 .[4] A notable characteristic of rifampicin is its ability to induce its own metabolism, a phenomenon known as auto-induction, which can lead to a shorter elimination half-life with repeated administration.[3]
Quantitative Analysis of Rifampicin and 25-desacetylrifampicin
The pharmacokinetic parameters of rifampicin and its main metabolite, 25-desacetylrifampicin, have been characterized in various studies. The following table summarizes key pharmacokinetic parameters from a study in healthy volunteers after a single oral dose.
| Parameter | Rifampicin (Parent Drug) | 25-desacetylrifampicin (Metabolite) |
| Cmax (µg/mL) | 10.5 ± 2.8 | 1.2 ± 0.5 |
| Tmax (h) | 2.2 ± 0.9 | 3.8 ± 1.1 |
| AUC (µg·h/mL) | 68.9 ± 21.5 | 10.7 ± 4.3 |
| t½ (h) | 3.5 ± 0.8 | 4.9 ± 1.2 |
| Table 1: Mean pharmacokinetic parameters of rifampicin and 25-desacetylrifampicin in healthy volunteers. Data is presented as mean ± standard deviation.[5] |
Metabolic Pathway of Rifampicin
The metabolic conversion of rifampicin to its primary active metabolite, 25-desacetylrifampicin, is a critical step in its biotransformation. This process is followed by further metabolism and elimination. The pathway is also influenced by the auto-induction of CYP3A4 enzymes.
Experimental Protocols for Metabolite Quantification
The quantification of rifampicin and its metabolites in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Sample Preparation: Liquid-Liquid Extraction for HPLC Analysis
This protocol outlines a typical liquid-liquid extraction procedure for the simultaneous determination of rifampicin and 25-desacetylrifampicin in human plasma and urine.[6]
-
Sample Collection: Collect blood samples in heparinized tubes and urine samples in sterile containers. Separate plasma by centrifugation.
-
Internal Standard: Add a known concentration of an internal standard (e.g., rifapentine) to the plasma or urine sample.[6]
-
Extraction:
-
To 1 mL of plasma or urine, add 5 mL of a mixture of ethyl acetate (B1210297) and n-hexane (1:1, v/v).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase and inject a 20 µL aliquot into the HPLC system.
Analytical Method: Reversed-Phase HPLC
A reversed-phase HPLC method is commonly used for the separation and quantification of rifampicin and its metabolites.[6]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and sodium phosphate (B84403) buffer (e.g., 65:35, v/v) with a pH of 5.2.[6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm or 334 nm.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and constructing a calibration curve.
Analytical Method: LC-MS/MS
For higher sensitivity and selectivity, LC-MS/MS is the preferred method.
-
Chromatographic Separation: A C18 column is typically used with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).[7]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used to detect specific precursor-to-product ion transitions for rifampicin, 25-desacetylrifampicin, and the internal standard.[7]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the bioanalytical quantification of rifampicin and its metabolites from human plasma samples.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rifampicin – Pharmacokinetics [sepia2.unil.ch]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 25-Desacetyl Rifampicin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
25-Desacetyl Rifampicin (B610482) is the primary and microbiologically active metabolite of the frontline anti-tuberculosis drug, Rifampicin. This guide provides a comprehensive overview of its mechanism of action, drawing parallels with its parent compound. The core antibacterial activity of 25-Desacetyl Rifampicin lies in its ability to inhibit bacterial DNA-dependent RNA polymerase, thereby halting the process of transcription and ultimately leading to bacterial cell death. This document details the molecular interactions involved, presents available quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key pathways and resistance mechanisms.
Core Mechanism of Action: Inhibition of Bacterial RNA Polymerase
The antibacterial efficacy of this compound, mirroring that of Rifampicin, is centered on its specific interaction with the bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3] This enzyme is responsible for transcribing genetic information from DNA to messenger RNA (mRNA), a critical step in protein synthesis.
2.1 Molecular Target and Binding Site
The specific target of this compound is the β-subunit of the bacterial RNAP, which is encoded by the rpoB gene.[1][3] The molecule binds to a well-defined pocket on the β-subunit, located deep within the DNA/RNA channel, in close proximity to the RNAP active site but not directly at the catalytic center.[1][4] This binding is highly specific to prokaryotic RNAP, with a significantly lower affinity for the corresponding eukaryotic enzymes, which accounts for its selective toxicity against bacteria.[1]
2.2 Inhibition of Transcription Elongation
Upon binding to the RNAP β-subunit, this compound does not prevent the initiation of transcription or the formation of the first phosphodiester bond. Instead, it physically obstructs the path of the elongating RNA transcript.[4][5] When the nascent RNA chain reaches a length of 2-3 nucleotides, it encounters a steric clash with the bound drug molecule. This blockage prevents further elongation of the RNA transcript, leading to the release of short, non-functional RNA fragments.[1][5] The overall effect is a complete halt of productive transcription.
2.3 Downstream Consequences
The cessation of transcription has profound and lethal consequences for the bacterial cell:
-
Inhibition of Protein Synthesis: Without the continuous synthesis of mRNA, the production of essential proteins ceases.
-
Disruption of Cellular Functions: The lack of new enzymes and structural proteins disrupts all vital cellular processes, including metabolism, DNA replication, and cell wall maintenance.
-
Bactericidal Effect: The cumulative effect of these disruptions leads to bacterial cell death.
Quantitative Data
While specific quantitative data for this compound is limited in readily available literature, its activity is consistently reported to be comparable to that of its parent compound, Rifampicin.[6] The following tables summarize the available data for Rifampicin and its metabolite.
Table 1: Minimum Inhibitory Concentrations (MICs)
| Compound | Bacterial Species | MIC (µg/mL) | Reference(s) |
| Rifampicin | Escherichia coli | ~12.5 - 25 | [7] |
| Rifampicin | Staphylococcus aureus | 0.06 (MIC for MRSA) | [8] |
| This compound | Mycobacterium smegmatis | 2.08 (converted from 2.66 µM) | |
| Rifampicin | Mycobacterium tuberculosis | 0.06 - 0.5 | [9] |
| This compound | Mycobacterium tuberculosis | Comparable to Rifampicin | [10] |
Table 2: In Vitro RNA Polymerase Inhibition
| Compound | Enzyme Source | IC50 | Reference(s) |
| Rifampicin | Escherichia coli RNAP | ~0.016 µM (converted from 20 nM) | [1] |
| This compound | Data not available | - |
Experimental Protocols
4.1 In Vitro Transcription Assay for Assessing RNAP Inhibition
This protocol is adapted from established methods for testing rifamycins (B7979662) and can be used to determine the IC50 of this compound.
4.1.1 Materials
-
Purified bacterial RNA polymerase (e.g., from E. coli or M. tuberculosis)
-
Linear DNA template containing a strong promoter (e.g., T7A1 promoter)
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
[α-³²P]-UTP (for radiolabeling)
-
This compound stock solution (in DMSO)
-
Rifampicin stock solution (in DMSO, as a positive control)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 10 mM DTT)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 8% urea-PAGE)
-
Phosphorimager or autoradiography film
4.1.2 Methodology
-
Reaction Setup: In a microcentrifuge tube, prepare the transcription reaction mixture by combining the transcription buffer, the DNA template, and varying concentrations of this compound (or Rifampicin control). Include a no-drug control.
-
Enzyme Addition: Add the purified RNAP holoenzyme to the reaction mixture and incubate for 10-15 minutes at 37°C to allow for inhibitor binding and the formation of the open promoter complex.
-
Initiation of Transcription: Start the transcription reaction by adding the NTP mix, including the radiolabeled [α-³²P]-UTP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes) to allow for RNA synthesis.
-
Termination: Stop the reaction by adding an equal volume of the stop solution.
-
Product Analysis: Denature the samples by heating at 95°C for 5 minutes. Separate the RNA transcripts by electrophoresis on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the radiolabeled RNA products using a phosphorimager or by exposing the gel to autoradiography film. Quantify the band intensities to determine the extent of inhibition at each drug concentration.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
4.2 Bacterial Growth Inhibition Assay (MIC Determination)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
4.2.1 Materials
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)
-
Microplate reader
4.2.2 Methodology
-
Serial Dilution: Prepare a two-fold serial dilution of this compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well (except for a sterility control well) with the standardized bacterial suspension. Include a growth control well containing no drug.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Visualizations
5.1 Signaling Pathway of this compound Action
Caption: Molecular mechanism of this compound action.
5.2 Experimental Workflow for In Vitro Transcription Assay
Caption: Workflow for assessing RNAP inhibition in vitro.
5.3 Logical Relationship of Rifampicin Resistance
Caption: Development of resistance to this compound.
References
- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Chemical Scaffolds for Inhibition of Rifamycin-Resistant RNA Polymerase Discovered from High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. facm.ucl.ac.be [facm.ucl.ac.be]
- 4. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rifampicin inhibition of RNA synthesis by destabilisation of DNA-RNA polymerase-oligonucleotide-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evolution of Rifampin Resistance in Escherichia coli and Mycobacterium smegmatis Due to Substandard Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | sarA-Dependent Antibiofilm Activity of Thymol Enhances the Antibacterial Efficacy of Rifampicin Against Staphylococcus aureus [frontiersin.org]
- 9. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of rifampicin, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antibacterial Spectrum of 25-Desacetyl Rifampicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin (B610482), a cornerstone in the treatment of tuberculosis and other bacterial infections, undergoes hepatic metabolism to form several metabolites. Among these, 25-Desacetyl Rifampicin is the principal and most active metabolite.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental protocols used to determine its activity. The information presented herein is intended to support research and development efforts in the field of antimicrobial agents.
Antibacterial Spectrum of this compound
The antibacterial activity of this compound has been most extensively studied against mycobacteria, where it demonstrates significant potency. Data on its activity against a broader range of Gram-positive and Gram-negative bacteria is less prevalent in the literature. This section summarizes the available quantitative data.
Activity Against Mycobacterium Species
This compound exhibits potent in vitro activity against various species of the Mycobacterium tuberculosis complex (MTBC) and other mycobacteria. Its activity is often comparable to that of its parent compound, Rifampicin.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Mycobacterium Species
| Bacterial Species | Method | MIC Range (µg/mL) | Reference |
| Mycobacterium tuberculosis | Microdilution | 0.03 - 1 | [2] |
| Mycobacterium tuberculosis | Radiometric (Bactec) | 0.125 - 0.25 | [3] |
| Mycobacterium africanum | Radiometric (Bactec) | 0.125 - 0.50 | [3] |
| Mycobacterium bovis | Radiometric (Bactec) | 0.125 - 1.0 | [3] |
| Mycobacterium bovis BCG | Radiometric (Bactec) | 0.016 - 0.125 | [3] |
| Mycobacterium smegmatis | Not Specified | ~2.08 (2.66 µM) | [4][5] |
Activity Against Other Bacteria
Specific MIC data for this compound against a wide array of non-mycobacterial Gram-positive and Gram-negative organisms are not extensively reported in the available literature. However, the parent drug, Rifampicin, has a well-characterized broad spectrum of activity. It is generally active against most Gram-positive bacteria and some Gram-negative bacteria. Rifampicin is particularly potent against Staphylococcus aureus and coagulase-negative staphylococci. Its activity against Gram-negative bacilli such as Pseudomonas aeruginosa is generally poor when used alone.[6][7]
Experimental Protocols
The determination of the in vitro activity of this compound is primarily achieved through the measurement of Minimum Inhibitory Concentrations (MICs). The following are detailed methodologies for key experiments based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[8][9][10][11][12]
Broth Microdilution Method for MIC Determination (Adapted from CLSI M07 and EUCAST Guidelines)
This method is used to determine the MIC of an antimicrobial agent against aerobic bacteria.[8][9]
1. Preparation of Antimicrobial Stock Solution:
- Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
- Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).
2. Preparation of Microtiter Plates:
- Use sterile 96-well microtiter plates.
- Dispense 50 µL of CAMHB into all wells.
- Add 50 µL of the antimicrobial stock solution to the first well of each row to achieve the highest desired concentration.
- Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in 100 µL final volume in each well before adding the inoculum.
3. Preparation of Bacterial Inoculum:
- From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Within 15 minutes, dilute this suspension 1:150 in CAMHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.
4. Inoculation and Incubation:
- Add 10 µL of the standardized inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 110 µL.
- Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
- Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Proportion Method for Mycobacterium tuberculosis (Adapted from CLSI M24)
This is the reference method for susceptibility testing of M. tuberculosis.[11][12]
1. Media Preparation:
- Prepare Middlebrook 7H10 agar medium.
- After autoclaving and cooling to 50-56°C, add the required amount of oleic acid-albumin-dextrose-catalase (OADC) enrichment.
- For drug-containing plates, add the appropriate concentration of this compound to the molten agar.
- Pour the agar into quadrant petri dishes, with one quadrant containing drug-free control medium.
2. Inoculum Preparation:
- Grow the M. tuberculosis isolate in Middlebrook 7H9 broth or on a solid medium.
- Suspend a loopful of the culture in Middlebrook 7H9 broth containing Tween 80.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
- Prepare two dilutions of this suspension: 10⁻² and 10⁻⁴.
3. Inoculation and Incubation:
- Inoculate each quadrant of the drug-containing and drug-free media with 0.1 mL of the 10⁻² and 10⁻⁴ dilutions.
- Allow the inoculum to be absorbed into the agar.
- Incubate the plates at 35-37°C in a 5-10% CO₂ atmosphere for 14-21 days.
4. Interpretation of Results:
- Count the number of colonies on the drug-free and drug-containing quadrants.
- The proportion of resistant bacteria is calculated as: (CFU on drug-containing medium / CFU on drug-free medium) x 100.
- The isolate is considered resistant if the proportion of resistant colonies is ≥1%.
Mechanism of Action and Resistance
The mechanism of action of this compound is presumed to be identical to that of Rifampicin, which involves the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[13]
Molecular Interaction and Inhibition
Rifamycins bind to a pocket in the β-subunit of the bacterial RNAP, encoded by the rpoB gene.[6] This binding site is located within the DNA/RNA channel, away from the active site. The binding of the drug sterically hinders the elongation of the nascent RNA chain beyond a length of 2-3 nucleotides, thereby inhibiting transcription and subsequent protein synthesis.[13]
Caption: Mechanism of action of this compound.
Metabolism of Rifampicin
Rifampicin is metabolized in the liver, primarily through deacetylation, to form this compound. This reaction is catalyzed by esterases.[1]
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth microdilution susceptibility testing. [bio-protocol.org]
- 3. Bactericidal activity of cefotaxime, desacetylcefotaxime, rifampin, and various combinations tested at cerebrospinal fluid levels against penicillin-resistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. amsbio.com [amsbio.com]
- 6. Structures of RNA polymerase-antibiotic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - CAS - 16783-99-6 | Axios Research [axios-research.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. Testing Method for Mycobacterium Tuberculosis Complex (MTBC) | CLSI [clsi.org]
- 11. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]
- 13. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Activity of 25-Desacetyl Rifampicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Desacetyl Rifampicin (B610482) is the primary and microbiologically active metabolite of the cornerstone anti-tuberculosis drug, Rifampicin.[1][2][3] Formed through the deacetylation of its parent compound in the liver, this metabolite has demonstrated significant biological activity, contributing to the overall therapeutic efficacy of Rifampicin.[2] This technical guide provides an in-depth exploration of the biological activities of 25-Desacetyl Rifampicin, with a focus on its antimicrobial properties, mechanism of action, and other reported cellular effects. The information is presented to support further research and drug development efforts in the field of infectious diseases and beyond.
Antimicrobial Activity
This compound exhibits a broad spectrum of antimicrobial activity, particularly against mycobacteria. Its efficacy, while slightly less potent than Rifampicin, is a significant contributor to the overall anti-tuberculosis effect of the parent drug.
Quantitative Antimicrobial Potency
The antimicrobial activity of this compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound against various bacterial strains, primarily from the Mycobacterium genus.
Table 1: MIC of this compound against Mycobacterium tuberculosis Complex (MTBC)
| Organism | MIC Range (µg/mL) | Predominant MIC (µg/mL) |
| Mycobacterium tuberculosis | 0.03 - 1 | 0.25 |
Data compiled from a study involving 14 MTBC strains, indicating that the majority of strains displayed an MIC of 0.25 µg/mL for both Rifampicin and this compound.[4]
Table 2: Comparative MICs of this compound and Rifampicin against Various Mycobacteria
| Organism | This compound MIC (µg/mL) | Rifampicin MIC (µg/mL) |
| M. tuberculosis H37Rv | 0.25 | 0.25 |
| M. smegmatis | ~2.08 (2.66 µM) | Not Reported |
The activity of this compound against M. tuberculosis H37Rv is comparable to that of Rifampicin.[5] The MIC for M. smegmatis is reported as an MIC99 value.[6]
Synergistic and Additive Effects
Studies have demonstrated that this compound acts additively with its parent drug, Rifampicin, against Mycobacterium tuberculosis.[4][7][8] This interaction is crucial as it suggests that the metabolite's presence enhances the overall bactericidal activity during treatment. The Fractional Inhibitory Concentration (FIC) index, a measure of drug interaction, for the combination of Rifampicin and this compound is typically between 0.5 and 1.25, indicating an additive effect with no antagonism observed.[4][7]
Mechanism of Action
The primary mechanism of action of this compound is believed to be identical to that of Rifampicin: the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[7][9][10] By binding to the β-subunit of the bacterial RNAP, it sterically blocks the path of the elongating RNA transcript once it reaches a length of 2 to 3 nucleotides, thereby preventing RNA synthesis and subsequent protein production.[11] This action is specific to prokaryotic RNAP, which accounts for its selective toxicity against bacteria.
dot
Caption: Inhibition of Bacterial RNA Polymerase by Rifamycins.
Other Reported Biological Activities
Beyond its well-established antimicrobial effects, preliminary research suggests that this compound may possess other biological activities.
Neuroprotective Effects
In a study investigating rotenone-induced apoptosis in SH-SY5Y cells, a model for Parkinson's disease, pretreatment with this compound was found to suppress the gene expression of pro-inflammatory cytokines IL-1β and IL-6 by reducing the activation of JNK. This suggests a potential neuroprotective role for the metabolite.
dot
Caption: Inhibition of Rotenone-Induced Apoptotic Signaling.
Effects on Inflammatory Mediators
Studies on the parent compound, Rifampicin, have shown that it can modulate the production of inflammatory mediators in liver cells. For instance, Rifampicin has been observed to increase the secretion of interleukin 8 (IL-8) and stimulate the production of IL-1β and interferon-gamma induced protein-10 (IP-10).[12] While specific studies on this compound in this context are limited, its structural similarity to Rifampicin suggests that it may also possess immunomodulatory properties.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is typically determined using broth microdilution or agar (B569324) dilution methods.
Broth Microdilution Method:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide).
-
Prepare sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium for the test organism.
-
Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard.
-
-
Assay Procedure:
-
Dispense the growth medium into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the this compound stock solution across the wells.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plate at the optimal temperature and duration for the test organism.
-
-
Interpretation:
-
The MIC is the lowest concentration of the compound that shows no visible bacterial growth.
-
dot
Caption: Workflow for MIC Determination via Broth Microdilution.
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.
-
Preparation:
-
Prepare stock solutions of both this compound and the second test agent (e.g., Rifampicin).
-
Prepare a standardized bacterial inoculum.
-
-
Assay Setup:
-
In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute this compound along the x-axis and the second agent along the y-axis.
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Include wells with each drug alone in serial dilutions to determine their individual MICs.
-
-
Inoculation and Incubation:
-
Inoculate all wells with the bacterial suspension.
-
Incubate the plate under appropriate conditions.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results: FIC ≤ 0.5 indicates synergy, 0.5 < FIC ≤ 4 indicates an additive or indifferent effect, and FIC > 4 indicates antagonism.
-
RNA Polymerase Inhibition Assay (General Protocol for Rifamycins)
-
Components:
-
Purified bacterial RNA polymerase.
-
DNA template containing a known promoter.
-
Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.
-
Transcription buffer.
-
This compound at various concentrations.
-
-
Procedure:
-
Pre-incubate the RNA polymerase with the DNA template to form the open promoter complex.
-
Add this compound to the reaction mixture and incubate.
-
Initiate transcription by adding the rNTPs.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and precipitate the RNA transcripts.
-
Quantify the amount of newly synthesized RNA by measuring the incorporated labeled rNTP.
-
-
Analysis:
-
Compare the amount of RNA synthesized in the presence of this compound to the amount synthesized in the control (no inhibitor). A reduction in RNA synthesis indicates inhibition of RNA polymerase.
-
Conclusion
This compound is a biologically active metabolite that plays a significant role in the therapeutic effects of Rifampicin. Its antimicrobial activity against key pathogens like Mycobacterium tuberculosis is well-documented, and its additive interaction with the parent compound underscores its clinical importance. The primary mechanism of action is the inhibition of bacterial RNA polymerase, a hallmark of the rifamycin class of antibiotics. Emerging research also points to potential neuroprotective and immunomodulatory effects, opening new avenues for investigation. This technical guide provides a comprehensive overview of the current knowledge on this compound, offering valuable data and methodologies to guide future research and development in the pharmaceutical sciences.
References
- 1. Frontiers | Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics [frontiersin.org]
- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Rifampicin inhibition of RNA synthesis by destabilisation of DNA-RNA polymerase-oligonucleotide-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of rifampicin, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Rifampin on Production of Inflammatory Mediators in HepG2 Liver Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 25-Desacetyl Rifampicin in Drug Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rifampicin (B610482), a cornerstone in the treatment of tuberculosis, undergoes significant metabolism to its primary and microbiologically active metabolite, 25-desacetyl rifampicin. This metabolite plays a crucial role in the overall pharmacokinetics and pharmacodynamics of rifampicin, contributing to its therapeutic effect and complex drug-drug interaction profile. This technical guide provides an in-depth analysis of the formation, metabolic fate, and clinical significance of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction
Rifampicin's efficacy is intrinsically linked to its metabolic pathway, primarily the deacetylation process that yields this compound. This metabolite, while present at lower concentrations than the parent drug, retains antibacterial activity and is a key factor in understanding the complete therapeutic profile of rifampicin. The metabolism of rifampicin is also characterized by a significant auto-induction phenomenon, where the drug enhances its own metabolism over time, a process in which this compound is also implicated. A thorough understanding of this metabolite is therefore essential for optimizing rifampicin therapy and managing its numerous drug interactions.
Metabolic Pathway and Pharmacokinetics
Rifampicin is primarily metabolized in the liver by microsomal β-esterases to form this compound.[1] This active metabolite is then further metabolized or eliminated. The pharmacokinetic profiles of both rifampicin and this compound are subject to considerable inter-individual variability and are influenced by the auto-induction of metabolic enzymes.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for rifampicin and this compound from studies in adult populations.
Table 1: Comparative Pharmacokinetic Parameters of Rifampicin and this compound
| Parameter | Rifampicin | This compound | Study Population | Reference |
| Apparent Clearance (CL/F) | 10.3 L/h | 95.8 L/h | Healthy Asian Adults | [2][3] |
| Tmax (Time to Peak Concentration) | ~2.2 hours | ~3.8 hours | Healthy Volunteers | [4][5] |
| AUC24 Ratio (Metabolite/Parent) | - | 14 ± 6% | Tuberculosis Patients | [6] |
Table 2: Impact of Auto-Induction on Rifampicin and this compound Clearance
| Compound | Fold Increase in Clearance (Steady State vs. First Dose) | Induction Half-life | Study Population | Reference |
| Rifampicin | 2.3-fold | 1.6 days | HIV-Positive Tuberculosis Patients | [6][7] |
| This compound | 2.1-fold | 1.6 days | HIV-Positive Tuberculosis Patients | [6][7] |
Experimental Protocols
Population Pharmacokinetic Analysis of Rifampicin and this compound
This section outlines a typical experimental protocol for conducting a population pharmacokinetic study, based on methodologies described in the cited literature.[2][3][7]
Objective: To characterize the pharmacokinetics of rifampicin and its metabolite, this compound, and to identify sources of variability in a target population.
Methodology:
-
Study Design: A prospective, open-label study involving patients receiving a standard oral dose of rifampicin (e.g., 600 mg daily).
-
Blood Sampling: Collect sparse or intensive blood samples at predetermined time points after drug administration (e.g., pre-dose, 1, 2, 4, 6, 8, and 12 hours post-dose).
-
Bioanalysis:
-
Separate plasma from whole blood by centrifugation.
-
Quantify the concentrations of rifampicin and this compound in plasma using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Modeling:
-
Utilize non-linear mixed-effects modeling software (e.g., NONMEM) to analyze the plasma concentration-time data.
-
Develop a structural pharmacokinetic model (e.g., a one-compartment model for rifampicin and a two-compartment model for this compound) to describe the absorption, distribution, metabolism, and elimination of both compounds.
-
Incorporate inter-individual variability on key pharmacokinetic parameters.
-
Investigate the influence of covariates (e.g., body weight, age, genetic polymorphisms) on drug disposition.
-
-
Model Evaluation: Evaluate the goodness-of-fit of the final model using graphical and statistical diagnostic tools.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Rifampicin
The following diagram illustrates the primary metabolic conversion of rifampicin to this compound.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the key steps in a typical clinical pharmacokinetic study of rifampicin and its metabolite.
Role in Enzyme Induction
Rifampicin is a potent inducer of various drug-metabolizing enzymes, most notably cytochrome P450 3A4 (CYP3A4), as well as drug transporters like P-glycoprotein.[8] This induction leads to a time-dependent increase in its own clearance, a phenomenon known as auto-induction.[7] Studies have shown that the clearance of this compound is also induced, suggesting a shared or interconnected regulatory mechanism.[7] This auto-induction is a critical factor in the decreasing exposure to both rifampicin and its active metabolite during the initial phase of therapy.[6] The induction of these pathways by rifampicin is a major cause of drug-drug interactions, significantly reducing the plasma concentrations and therapeutic efficacy of numerous co-administered drugs.[8]
Conclusion
This compound is a clinically significant, active metabolite that is integral to the pharmacology of rifampicin. Its formation, pharmacokinetic profile, and involvement in the auto-induction of metabolism are key determinants of rifampicin's therapeutic efficacy and drug interaction potential. A comprehensive understanding of the interplay between rifampicin and this compound is paramount for researchers and clinicians working to optimize tuberculosis treatment and manage complex drug regimens. Future research should continue to explore the precise molecular mechanisms of its action and regulation to further refine therapeutic strategies.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Enzyme Induction and Polymorphism on the Pharmacokinetics of Isoniazid and Rifampin in Tuberculosis/HIV Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic interactions with rifampicin : clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated RP-HPLC Method for the Quantification of 25-Desacetyl Rifampicin
Abstract
This application note details a simple, selective, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 25-Desacetyl Rifampicin (B610482), a primary metabolite and impurity of the antibiotic Rifampicin. The method utilizes a C18 column with a phosphate (B84403) buffer and organic modifier mobile phase, offering excellent separation and resolution. This protocol is suitable for quality control, stability studies, and pharmacokinetic analysis in drug development and research environments.
Introduction
Rifampicin is a critical first-line antibiotic for the treatment of tuberculosis.[1][2] Its efficacy and safety are dependent on its purity and metabolic profile. 25-Desacetyl Rifampicin (25-DR) is the main and active metabolite of Rifampicin.[3][4][5] Monitoring its levels is crucial for understanding the drug's pharmacokinetics and for quality control of Rifampicin active pharmaceutical ingredients (APIs) and finished drug products. This document presents a validated HPLC method designed for the reliable quantification of this compound.
Experimental Protocols
Instrumentation and Chemicals
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[6][7]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2][8]
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Monobasic Sodium Phosphate or Potassium Phosphate (Analytical Grade)
-
Orthophosphoric Acid (for pH adjustment)
-
Purified Water
-
This compound and Rifampicin reference standards.
-
Chromatographic Conditions
A summary of the HPLC instrument parameters is provided in the table below. These conditions are a robust starting point and may be optimized for specific system configurations.
| Parameter | Condition |
| Mobile Phase | 0.01 M Sodium Phosphate Buffer (pH 5.2) : Methanol (35:65 v/v)[4][9] |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 0.8 mL/min[9] |
| Detection Wavelength | 254 nm[1][2][6][7][9][10] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 40°C[8] |
| Run Time | Approximately 10-15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.01 M sodium phosphate buffer and adjust the pH to 5.2 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with methanol in a 35:65 ratio and degas the final solution by sonication or vacuum filtration.[4][9]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[11]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 2, 4, 6, 8, and 10 µg/mL).[9]
Sample Preparation
-
Pharmaceutical Formulations (Tablets/Capsules):
-
Weigh and finely powder no fewer than 20 tablets to determine the average weight.[11]
-
Accurately weigh a portion of the powder equivalent to a target concentration of Rifampicin and transfer it to a suitable volumetric flask.
-
Add approximately 70% of the flask volume with a suitable solvent (e.g., methanol) and sonicate for 15 minutes to ensure complete dissolution.[11]
-
Dilute to the final volume with the same solvent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[11]
-
-
Biological Matrices (e.g., Urine):
Method Validation and Data Presentation
The described method was validated according to the International Conference on Harmonisation (ICH) guidelines. The performance characteristics are summarized below.
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[12][13]
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0[12][13] | 1.2 |
| Theoretical Plates (N) | > 2000[12] | 6500 |
| % RSD of Peak Area (n=6) | ≤ 2.0%[12] | 0.8% |
Linearity and Range
The linearity of the method was established by analyzing a series of dilutions of the this compound standard.
| Parameter | Result |
| Linearity Range | 2 - 10 µg/mL[9] |
| Correlation Coefficient (r²) | ≥ 0.997[9] |
| Regression Equation | y = mx + c |
Precision and Accuracy
Precision is demonstrated by repeatability (intra-day) and intermediate precision (inter-day) studies, while accuracy is determined through recovery studies.
| Parameter | Concentration (µg/mL) | % RSD | % Recovery |
| Repeatability (n=6) | 6 | < 2.0% | N/A |
| Intermediate Precision (n=6) | 6 | < 2.0% | N/A |
| Accuracy (Spike Recovery) | 5, 7, 9 | N/A | 80 - 111%[9] |
Sensitivity
The sensitivity of the method is determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ).
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.51[9] |
| Limit of Quantification (LOQ) | 1.7[9] |
Visualization of Workflows
Caption: Experimental workflow for HPLC quantification.
Caption: Logical diagram of the HPLC system components.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, precise, accurate, and sensitive for the quantification of this compound. The simple mobile phase composition and isocratic elution make it a reliable and efficient tool for routine quality control and research applications. The total run time allows for a high throughput of samples, making the method cost-effective and practical for the pharmaceutical industry.
References
- 1. A stability indicating RP-HPLC method development and validation for simultaneous quantification for assay of rifampicin in pharmaceutical solid dosage form - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. eprints.nirt.res.in [eprints.nirt.res.in]
- 4. Determination of rifampicin and its main metabolite in plasma and urine in presence of pyrazinamide and isoniazid by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Analytical Method Development and Validation of Impurity Profile in Rifapentine | Semantic Scholar [semanticscholar.org]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. benchchem.com [benchchem.com]
- 12. ijcrt.org [ijcrt.org]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Application Note: UPLC-MS/MS Analysis of 25-Desacetyl Rifampicin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of 25-Desacetyl Rifampicin, the primary active metabolite of Rifampicin, in human plasma. The protocol employs a simple protein precipitation technique for sample preparation, ensuring high throughput and efficiency. Chromatographic separation is achieved on a C18 column with a total run time of 1.4 minutes, making it suitable for high-volume sample analysis in therapeutic drug monitoring (TDM) and pharmacokinetic studies.[1] The method was validated for specificity, linearity, accuracy, and precision, demonstrating its reliability for bioanalytical applications.
Introduction
Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis.[2] It is primarily metabolized in the body to this compound (25-dRIF), which is also microbiologically active.[2] Monitoring the plasma concentrations of both the parent drug and its active metabolite is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing toxicity. Subtherapeutic exposure to Rifampicin has been linked to poor clinical outcomes and the development of drug resistance.[2]
UPLC-MS/MS offers superior sensitivity and specificity compared to conventional HPLC methods, allowing for rapid and accurate quantification of analytes in complex biological matrices like plasma.[1] This document provides a detailed protocol for the sample preparation and UPLC-MS/MS analysis of this compound in human plasma.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Rifampicin-d3 or other suitable internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Drug-free human plasma (K2EDTA)
Instrumentation
-
UPLC System: Waters Acquity UPLC, Agilent 1290 Infinity, or equivalent.
-
Mass Spectrometer: AB Sciex API 4000, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.
-
Analytical Column: Gemini NX C18 (or equivalent C18 column).[3]
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard (IS) in methanol.
-
Working Solutions: Create a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water.
-
Calibration Standards & QCs: Prepare calibration curve standards and quality control (QC) samples by spiking known concentrations of the working solutions into drug-free human plasma.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and QCs at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of each plasma sample into a clean microcentrifuge tube.
-
Add the internal standard solution to each tube (except for blank samples).
-
Add a protein precipitation agent, such as methanol or acetonitrile, to deproteinize the sample.[4]
-
Vortex vigorously for approximately 1-2 minutes.
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a new set of vials or a 96-well plate for injection into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
Table 1: UPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Gemini NX C18 or equivalent |
| Mobile Phase A | 2mM Ammonium Formate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.6 mL/min[4] |
| Gradient | Isocratic: 40:60 (A:B)[4] |
| Injection Volume | 1-10 µL |
| Column Temperature | 40 °C[4] |
| Total Run Time | 1.4 - 4.0 minutes[1][6] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (25-dRIF) | Specific m/z values to be optimized based on instrumentation |
| MRM Transition (IS) | Specific m/z values to be optimized based on instrumentation |
| Source Temperature | 500 °C[7] |
| Desolvation Gas Flow | 1000 L/h[7] |
| Capillary Voltage | 500 V[7] |
Method Validation Data
The method is validated according to regulatory guidelines to ensure reliability.
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range | Correlation Coefficient (r²) | LLOQ |
|---|---|---|---|
| This compound | 70.4 - 3379.2 ng/mL | > 0.992 | 70.4 ng/mL[1] |
| Rifapentine (B610483) (for comparison) | 2.00 - 2000 ng/mL | - | 2.00 ng/mL[8] |
| 25-O-desacetyl rifapentine | 4.00 - 2000 ng/mL | - | 4.00 ng/mL[8] |
Table 4: Precision and Accuracy
| Analyte | QC Level | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) | Accuracy (Bias %) |
|---|---|---|---|---|
| This compound | Low QC | 1.8% - 4.2% | 5.3% - 10.1% | 0.1% - 8.2%[1] |
| Mid QC | 1.8% - 4.2% | 5.3% - 10.1% | 0.1% - 8.2%[1] | |
| High QC | 1.8% - 4.2% | 5.3% - 10.1% | 0.1% - 8.2%[1] |
| 25-O-desacetyl rifapentine (for comparison) | Low, Mid, High QC | 6.7% - 11.8% | 6.7% - 11.8% | 96.4% - 106.3%[8] |
Acceptance criteria for precision (%RSD) and accuracy are typically within ±15% (±20% at the LLOQ).[1]
Experimental Workflow Diagram
Caption: Workflow for the UPLC-MS/MS analysis of this compound in plasma.
Conclusion
The UPLC-MS/MS method described provides a fast, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation protocol and short chromatographic run time make it highly suitable for routine therapeutic drug monitoring and for supporting pharmacokinetic studies in clinical research, ultimately aiding in the optimization of tuberculosis treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. japsonline.com [japsonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Validation and application of a quantitative liquid chromatography tandem mass spectrometry assay for the analysis of rifapentine and 25-O-desacetyl rifapentine in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Rifampicin and its Active Metabolite, 25-Desacetyl Rifampicin, in Human Plasma using HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the simultaneous separation and quantification of the primary anti-tuberculosis drug, rifampicin (B610482), and its major active metabolite, 25-desacetyl rifampicin, in human plasma. The described method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible technique in research and drug development laboratories. The protocol outlines sample preparation, chromatographic conditions, and data analysis, offering a reliable framework for pharmacokinetic studies, therapeutic drug monitoring, and in vitro drug metabolism assays.
Introduction
Rifampicin is a cornerstone of combination therapy for tuberculosis. Its efficacy and potential for drug-drug interactions are significantly influenced by its metabolism, primarily through deacetylation to this compound by esterases.[1] This metabolite retains microbiological activity, making the simultaneous monitoring of both parent drug and metabolite crucial for a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile.[2] This document presents a validated HPLC-UV method adapted from established procedures, providing researchers with a detailed protocol for accurate and reproducible analysis.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol details a protein precipitation method for the extraction of rifampicin and this compound from human plasma.
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (HPLC grade)
-
Internal Standard (IS) working solution (e.g., Rifapentine)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Vacuum centrifuge (optional)
-
Reconstitution solution (Mobile Phase)
-
HPLC vials
Procedure:
-
Pipette 200 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.[3]
-
Add 20 µL of the internal standard working solution to the plasma sample.[3]
-
Add 300 µL of acetonitrile to the tube to precipitate plasma proteins.[3]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[3]
-
Centrifuge the samples at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer 300 µL of the clear supernatant to a new microcentrifuge tube.[3]
-
Evaporate the supernatant to dryness. This can be achieved using a vacuum centrifuge or a gentle stream of nitrogen.
-
Reconstitute the dried residue with 100 µL of the mobile phase.[3]
-
Vortex briefly to dissolve the analytes.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-UV Method
Instrumentation:
-
HPLC system with a binary pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., LUNA C18, 250 x 4.6 mm, 5 µm particle size).[3]
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 2.6) : Acetonitrile (55:45 v/v)[3] |
| Flow Rate | 1.2 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient[3] |
| Detection Wavelength | 254 nm[3] |
| Run Time | Approximately 12 minutes[3] |
Data Presentation
The following table summarizes typical performance characteristics for the separation of rifampicin and this compound using HPLC-UV.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | ~2.9[3] | 0.25 - 15.0[3] | >0.999[3] |
| Rifampicin | ~4.8[3] | 0.25 - 15.0[3] | >0.999[3] |
| Rifapentine (Internal Standard) | ~10.5[3] | N/A | N/A |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical protocol, from sample receipt to data analysis.
Caption: Workflow for the HPLC-UV analysis of rifampicin and its metabolite.
Logical Relationship of Analytes
The following diagram depicts the metabolic relationship between the parent drug and its deacetylated metabolite.
Caption: Metabolic conversion of Rifampicin to this compound.
Conclusion
The protocol described in this application note provides a robust and reliable method for the simultaneous determination of rifampicin and this compound in human plasma. The use of a simple protein precipitation step followed by HPLC-UV analysis makes this method suitable for high-throughput applications in a variety of research settings. The clear separation and sensitive detection allow for accurate pharmacokinetic and metabolic studies, contributing to a better understanding of rifampicin's clinical pharmacology.
References
Application Note: In Vitro Metabolism of Rifampicin to 25-Desacetyl Rifampicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin (B610482), a cornerstone in the treatment of tuberculosis, undergoes significant metabolism in the body, with one of its primary metabolites being 25-desacetyl rifampicin. This biotransformation is a crucial aspect of its pharmacokinetic profile and is primarily mediated by esterase enzymes.[1] Understanding the in vitro metabolism of rifampicin is essential for predicting its efficacy, potential drug-drug interactions, and inter-individual variability in patient response. This application note provides a detailed protocol for studying the conversion of rifampicin to this compound in a human liver microsome (HLM) model, along with methods for data analysis and interpretation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vitro metabolism of rifampicin to this compound in human liver microsomes.
| Parameter | Value | Unit | Source |
| Michaelis-Menten Constant (K_m) | 48.23 | µM | [1][2] |
| Maximum Velocity (V_max) | 1.233 | pmol/min/mg protein | [1][2] |
| Intrinsic Clearance (CL_int) | 0.026 | µL/min/mg protein | [1][2] |
Metabolic Pathway
The conversion of rifampicin to this compound is a deacetylation reaction catalyzed by esterases.
Caption: Metabolic conversion of Rifampicin.
Experimental Protocols
This section outlines the detailed methodology for conducting an in vitro metabolism study of rifampicin using human liver microsomes.
Materials and Reagents
-
Rifampicin (analytical standard)
-
This compound (analytical standard)
-
Human Liver Microsomes (HLMs)
-
Potassium Phosphate (B84403) Buffer (pH 7.4)
-
NADPH Regeneration System (optional, to assess concurrent CYP450 metabolism)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (optional, for LC-MS analysis)
-
Internal Standard (e.g., rifampicin-d3 (B1140610) or another suitable compound)[3]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)[1][2][4]
-
Alternatively, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for higher sensitivity and selectivity[5][6]
-
Incubator or water bath capable of maintaining 37°C
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Experimental Workflow
Caption: In Vitro Metabolism Workflow.
Detailed Protocol
1. Preparation of Solutions
-
Rifampicin Stock Solution: Prepare a high-concentration stock solution of rifampicin in a suitable solvent (e.g., methanol or DMSO). Further dilute with the incubation buffer to achieve the desired final concentrations for the assay. A typical concentration range for kinetic studies is 0-150 µM.[1]
-
Human Liver Microsome Suspension: On the day of the experiment, thaw the HLMs on ice and dilute them with cold potassium phosphate buffer (pH 7.4) to the desired protein concentration (e.g., 0.5-1 mg/mL).
-
Internal Standard Solution: Prepare a stock solution of the internal standard in the quenching solution (e.g., cold acetonitrile or methanol).
2. Incubation Procedure
-
In microcentrifuge tubes, combine the HLM suspension and potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiate the metabolic reaction by adding the rifampicin working solution to the pre-warmed HLM mixture.
-
Incubate the reaction at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 45, and 60 minutes). Linearity of metabolite formation should be established within this timeframe.[1][2]
3. Reaction Termination and Sample Preparation
-
At the designated time points, terminate the reaction by adding a volume of cold acetonitrile or methanol containing the internal standard (typically 2-3 volumes of the incubation mixture).
-
Vortex the samples vigorously for 1-2 minutes to precipitate the proteins.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
4. Analytical Method: HPLC-UV/DAD
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna).[1][2][4]
-
Mobile Phase: A gradient elution using water and methanol is often effective.[1][2][4]
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 10-20 µL.
-
Retention Times: Under specific conditions, approximate retention times are ±7.70 min for rifampicin and ±8.25 min for this compound.[1][2]
5. Data Analysis
-
Generate a standard curve for both rifampicin and this compound by plotting the peak area ratio (analyte/internal standard) against the known concentrations.
-
From the standard curve, determine the concentration of this compound formed at each time point.
-
Plot the concentration of the metabolite formed against time to determine the initial velocity of the reaction.
-
To determine the kinetic parameters (K_m and V_max), perform incubations with varying concentrations of rifampicin for a fixed time within the linear range.
-
Plot the initial velocity against the rifampicin concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis.
Conclusion
This application note provides a comprehensive framework for conducting in vitro metabolism studies of rifampicin to this compound. The detailed protocols and analytical methods described herein will enable researchers to accurately quantify the metabolic conversion and determine key kinetic parameters. This information is invaluable for drug development, aiding in the prediction of in vivo pharmacokinetics and the assessment of potential drug-drug interactions.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 25-Desacetyl Rifampicin as a Biomarker for Rifampicin Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin (B610482) is a cornerstone antibiotic in the treatment of tuberculosis, known for its potent bactericidal activity. However, its complex pharmacokinetics, characterized by significant inter-individual variability and auto-induction of its metabolism, present challenges in ensuring optimal therapeutic exposure.[1] Suboptimal rifampicin levels can lead to treatment failure and the emergence of drug resistance.[1][2] Therapeutic drug monitoring (TDM) is therefore a valuable tool for personalizing rifampicin dosage.[1][2]
Rifampicin is primarily metabolized to 25-desacetyl rifampicin (25-dRIF), an active metabolite that also contributes to the overall therapeutic and potentially toxic effects.[1][3] Monitoring 25-dRIF alongside rifampicin provides a more comprehensive assessment of drug exposure and metabolic activity. These application notes provide detailed protocols for the quantification of rifampicin and 25-dRIF in biological matrices and summarize key pharmacokinetic parameters to guide research and clinical applications.
Pharmacokinetic Profile of Rifampicin and this compound
The exposure to 25-dRIF is generally lower than that of the parent drug, with a mean area under the concentration-time curve (AUC) ratio of 25-dRIF to rifampicin of approximately 14 ± 6%.[1] Both rifampicin and 25-dRIF exhibit a rapid decrease in exposure during the initial phase of therapy due to auto-induction, with a reported half-life for this induction process of about 1.6 days.[1]
Table 1: Summary of Pharmacokinetic Parameters for Rifampicin and this compound
| Parameter | Rifampicin | This compound | Reference |
| Apparent Clearance (CL/F) | 10.3 L/h (for a 70 kg adult) | 95.8 L/h (for a 70 kg adult) | [4][5] |
| Time to Maximum Concentration (Tmax) | ~2.2 hours | ~3.8 hours | [6][7][8] |
| AUC Ratio (25-dRIF/Rifampicin) | N/A | 0.14 ± 0.06 | [1] |
| Lower Limit of Quantification (LLOQ) in Plasma (LC-MS/MS) | 0.05 mg/L | 0.05 mg/L | [1] |
| Lower Limit of Quantification (LLOQ) in Plasma (LC/MS2) | 411.2 ng/mL | 70.4 ng/mL | [9] |
| Lower Limit of Quantification (LLOQ) in Urine (UPLC-MS/MS) | 0.5 µg/mL | 0.1 µg/mL | [10] |
Rifampicin Metabolism and Biomarker Rationale
Rifampicin undergoes deacetylation by esterases to form this compound. This metabolic conversion is a key determinant of the overall drug exposure and activity. The relationship between the parent drug and its metabolite can provide insights into an individual's metabolic capacity and potential drug-drug interactions.
Caption: Metabolic pathway of rifampicin to this compound.
Experimental Protocols
Protocol 1: Quantification of Rifampicin and this compound in Human Plasma using LC-MS/MS
This protocol is based on the method described by Goutelle et al. (2025).[1]
1. Sample Preparation (Protein Precipitation and Dephospholipidation)
-
To 30 µL of plasma, add 100 µL of a solution containing 0.1% formic acid in acetonitrile (B52724) and the internal standards (RIF-d8 and 25-dRIF-d8).
-
Use an OSTRO® precipitation and dephospholipidation plate for this step.
-
Mix thoroughly.
-
Centrifuge to pellet the precipitated proteins and lipids.
-
Collect the supernatant for analysis.
2. Liquid Chromatography Conditions
-
LC System: Waters Acquity™
-
Column: Waters BEH C18, 1.7 µm, 2.1 × 50 mm
-
Column Temperature: 40 °C
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in ultra-pure water
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile
-
Gradient: (A specific gradient profile should be optimized, but typically starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, and then returning to initial conditions for re-equilibration).
-
Injection Volume: (Typically 1-5 µL)
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Waters XEVO TQ S micro (or equivalent triple quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Quantification Transitions (m/z):
-
Rifampicin: 823.6 > 791.5
-
Rifampicin-d8 (Internal Standard): 831.6 > 799.6
-
This compound: 749.5 > 95.1
-
This compound-d8 (Internal Standard): 757.5 > 95.1
-
4. Calibration and Quality Control
-
Prepare calibration standards and quality control samples by spiking known concentrations of rifampicin and this compound into blank plasma.
-
The calibration range should encompass the expected concentrations in study samples.
-
The lower limit of quantification (LLOQ) was reported to be 0.05 mg/L for both analytes.[1]
Protocol 2: Quantification of Rifampicin and this compound in Urine using UPLC-MS/MS
This protocol is adapted from the method described by Al-Shaer et al. (2024).[10]
1. Sample Preparation
-
Dilute 10 µL of urine sample with the internal standard solution. (Specific dilution factor and internal standard concentration should be optimized).
-
Mix thoroughly.
-
Centrifuge if necessary to remove particulates.
-
Transfer the supernatant to an autosampler vial.
2. UPLC Conditions
-
UPLC System: (e.g., Waters ACQUITY UPLC or equivalent)
-
Column: Kinetex Polar C18
-
Mobile Phase A: 5 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient should be developed to ensure separation of the analytes from endogenous urine components.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple-quadrupole tandem mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Specific transitions for rifampicin, this compound, and their respective internal standards should be determined and optimized.
4. Calibration and Quality Control
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
The reported calibration curve ranges were 0.5 to 100.0 µg/mL for rifampicin and 0.1 to 20.0 µg/mL for this compound.[10]
-
The LLOQ was 0.5 µg/mL for rifampicin and 0.1 µg/mL for this compound.[10]
Experimental Workflow for Biomarker Analysis
The following diagram illustrates a typical workflow for the analysis of rifampicin and this compound as biomarkers of drug exposure.
Caption: Workflow for rifampicin and this compound analysis.
Conclusion
The simultaneous measurement of rifampicin and its active metabolite, this compound, offers a more detailed understanding of rifampicin exposure and metabolism. This approach can be invaluable in clinical research to investigate the sources of pharmacokinetic variability and in clinical practice to optimize dosing strategies for individual patients. The provided protocols and pharmacokinetic data serve as a resource for researchers and drug development professionals working to improve the therapeutic use of rifampicin.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. COMPARATIVE PHARMACOKINETICS OF RIFAMPICIN AND this compound IN HEALTHY VOLUNTEERS AFTER SINGLE ORAL DOSE ADMINISTRATION | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of 25-Desacetyl Rifampicin Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Desacetyl Rifampicin (B610482) is the primary and microbiologically active metabolite of the front-line anti-tuberculosis drug, Rifampicin.[1] Its presence and concentration in biological matrices are critical parameters in pharmacokinetic and pharmacodynamic (PK/PD) studies. Furthermore, as a potential impurity in Rifampicin drug substance and product, its accurate quantification is essential for quality control and regulatory compliance.
These application notes provide a detailed protocol for the preparation of a 25-Desacetyl Rifampicin analytical standard with high purity, suitable for use in analytical method development, validation, and routine quality control testing. The protocol is based on the alkaline hydrolysis of Rifampicin, followed by purification and rigorous characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 25-O-Deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]rifamycin | [SynZeal] |
| CAS Number | 16783-99-6 | [SynZeal] |
| Molecular Formula | C₄₁H₅₆N₄O₁₁ | [SynZeal] |
| Molecular Weight | 780.92 g/mol | [SRIRAMCHEM] |
| Appearance | Dark Red to Very Dark Red Solid | [LGC Standards] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [LGC Standards] |
Experimental Protocols
The preparation of the this compound analytical standard involves three main stages: synthesis by alkaline hydrolysis, purification, and characterization and certification.
Synthesis by Alkaline Hydrolysis of Rifampicin
This protocol is adapted from established methods for the deacetylation of rifamycins.
Materials and Reagents:
-
Rifampicin (high purity)
-
Methanol (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH), 10% aqueous solution
-
Citric acid (analytical grade)
-
Chloroform (B151607) (HPLC grade)
-
Anhydrous sodium sulfate
-
Deionized water
Protocol:
-
Suspend 5 g of Rifampicin in 100 ml of methanol in a round-bottom flask.
-
While stirring, add 50 ml of 10% sodium hydroxide solution.
-
Continue stirring at room temperature for approximately 40-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, acidify the mixture to a pH of 4-5 with a citric acid solution.
-
Dilute the acidified mixture with 200 ml of deionized water.
-
Extract the aqueous solution three times with 100 ml portions of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter the dried chloroform extract and evaporate the solvent under reduced pressure to obtain the crude this compound.
Purification of this compound
The crude product is purified by a combination of column chromatography and crystallization to achieve a purity of ≥95%.
3.2.1. Preparative Column Chromatography
Materials and Reagents:
-
Silica (B1680970) gel (for column chromatography, 60-120 mesh)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
Protocol:
-
Prepare a silica gel slurry in chloroform and pack a glass column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of methanol in chloroform. A typical gradient could be from 0% to 10% methanol.
-
Collect fractions and monitor by TLC or HPLC to identify the fractions containing the pure this compound.
-
Pool the pure fractions and evaporate the solvent under reduced pressure.
3.2.2. Crystallization
Materials and Reagents:
-
Ethanol (B145695) (absolute)
-
Butyl acetate
Protocol:
-
Dissolve the purified this compound from the chromatography step in a minimal amount of hot ethanol or a mixture of isopropanol and butyl acetate.[2][3]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum at a temperature not exceeding 40°C.
Characterization and Quality Control
The purified this compound must be thoroughly characterized to confirm its identity, purity, and suitability as an analytical standard.
Table 2: Quality Control Specifications for this compound Analytical Standard
| Test | Method | Specification |
| Appearance | Visual Inspection | Dark Red to Very Dark Red Solid |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to the structure of this compound |
| Purity | HPLC-UV (e.g., at 254 nm) | ≥ 95% |
| Moisture Content | Karl Fischer Titration | Report result |
| Residual Solvents | GC-HS | To be controlled |
| Storage | -20°C, under an inert atmosphere, protected from light |
3.3.1. HPLC Method for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with water and methanol.
-
Detection: UV at 254 nm
-
Flow Rate: 1.0 ml/min
-
Injection Volume: 10 µl
3.3.2. Stability Assessment (Forced Degradation)
Forced degradation studies should be performed to assess the stability of the prepared standard and to identify potential degradation products.[4]
Table 3: Conditions for Forced Degradation Studies
| Condition | Reagent/Parameter | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours |
| Oxidative Degradation | 3% H₂O₂ | 24 hours |
| Thermal Degradation | 60°C | 48 hours |
| Photostability | ICH Q1B conditions | - |
Data Presentation
Table 4: Representative Purity Data of a Prepared Batch of this compound
| Batch Number | Purity by HPLC (%) | Appearance | Identity (NMR, MS) |
| DSR-2025-001 | 96.8 | Dark Red Solid | Conforms |
Table 5: Representative Stability Data (Forced Degradation)
| Stress Condition | % Degradation of this compound | Major Degradation Products |
| 0.1 M HCl | ~15% | To be identified |
| 0.1 M NaOH | ~10% | To be identified |
| 3% H₂O₂ | ~20% | To be identified |
| 60°C | < 5% | Not significant |
| Photostability | ~8% | To be identified |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation of the this compound analytical standard.
Caption: Workflow for the preparation of this compound analytical standard.
Logical Relationship for Standard Certification
The following diagram outlines the logical steps and requirements for certifying the prepared material as an analytical reference standard.
Caption: Certification process for the this compound analytical standard.
References
- 1. Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study on Dissolution Thermodynamics and Cooling Crystallization of Rifamycin S - PMC [pmc.ncbi.nlm.nih.gov]
- 4. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols for Pharmacokinetic Modeling of 25-Desacetyl Rifampicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the pharmacokinetic modeling of 25-Desacetyl Rifampicin (B610482), the primary active metabolite of the frontline anti-tuberculosis drug, Rifampicin. This document outlines detailed protocols for the quantification of 25-Desacetyl Rifampicin and its parent drug in biological matrices, and subsequent pharmacokinetic analysis.
Introduction
Rifampicin is a cornerstone of tuberculosis therapy. Its efficacy is, in part, attributed to its active metabolite, this compound. Understanding the pharmacokinetic profile of this metabolite is crucial for optimizing dosing regimens, minimizing toxicity, and evaluating potential drug-drug interactions. These notes provide a framework for conducting such pharmacokinetic studies.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for Rifampicin and this compound collated from various studies in healthy adult populations. It is important to note that these values can exhibit significant inter-individual variability.
| Parameter | Rifampicin | This compound | Reference |
| Apparent Clearance (CL/F) | 10.3 L/h | 95.8 L/h | [1][2] |
| Apparent Volume of Distribution (V/F) | - | - | |
| Time to Maximum Concentration (Tmax) | ~2.2 hours | ~3.8 hours | [3] |
| Half-life (t1/2) | 2-5 hours | - | [4] |
| Protein Binding | ~80% | - | [4] |
Note: '-' indicates data not consistently reported across the reviewed literature.
Signaling and Metabolic Pathways
Rifampicin is primarily metabolized in the liver to this compound through a deacetylation process.[4] This metabolic conversion is a key step in the drug's overall disposition and contributes to its therapeutic effect.
Experimental Protocols
Protocol 1: Quantification of Rifampicin and this compound in Human Plasma using HPLC
This protocol provides a general framework for the simultaneous quantification of Rifampicin and its primary metabolite, this compound, in human plasma by High-Performance Liquid Chromatography (HPLC) with UV detection.
1. Materials and Reagents:
-
Rifampicin and this compound reference standards
-
Internal Standard (e.g., Rifapentine)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Phosphate (B84403) buffer components
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Evaporator (optional)
3. Sample Preparation (Protein Precipitation Method):
-
To 200 µL of plasma sample, add 20 µL of internal standard solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 20 µL into the HPLC system.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile. A typical starting point is a 55:45 (v/v) ratio of 0.05 M phosphate buffer to acetonitrile.[5][6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
5. Calibration and Quality Control:
-
Prepare calibration standards by spiking drug-free plasma with known concentrations of Rifampicin and this compound.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples.
Protocol 2: Population Pharmacokinetic Modeling using NONMEM
This protocol outlines the general steps for developing a population pharmacokinetic model for this compound using NONMEM software.
1. Data Preparation:
-
Organize the data in a NONMEM-readable format. This typically includes columns for patient ID, time, concentration, dose, and any relevant covariates (e.g., weight, age, co-medications).
-
Concentrations of both Rifampicin and this compound should be included.
2. Model Development:
-
Structural Model:
-
Statistical Model:
-
Define the inter-individual variability (IIV) on the pharmacokinetic parameters (e.g., clearance, volume of distribution) using an exponential model.
-
Define the residual unexplained variability (RUV) using a proportional, additive, or combined error model.
-
-
Covariate Analysis:
-
Investigate the influence of covariates on the pharmacokinetic parameters using a stepwise forward addition and backward elimination approach.
-
3. Model Evaluation:
-
Goodness-of-fit plots: Visually inspect plots of observed versus predicted concentrations, and conditional weighted residuals versus time and predicted concentrations.
-
Visual Predictive Check (VPC): Simulate data from the final model and compare the distribution of the simulated data to the observed data.
-
Bootstrap: Perform a bootstrap analysis to assess the stability and robustness of the final parameter estimates.
Experimental and Modeling Workflow
The following diagram illustrates the logical workflow from sample collection to the final pharmacokinetic model evaluation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. eprints.nirt.res.in [eprints.nirt.res.in]
Application Notes and Protocols for Measuring 25-Desacetyl Rifampicin in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin, a key first-line antibiotic in the treatment of tuberculosis, is metabolized in the liver to its primary active metabolite, 25-Desacetyl Rifampicin.[1][2] Monitoring the levels of this metabolite in urine provides valuable insights into the pharmacokinetics of Rifampicin, including absorption, metabolism, and excretion.[1][3] This information is crucial for therapeutic drug monitoring, dose-adjustment studies, and in the development of new anti-tuberculosis drug regimens. These application notes provide detailed protocols for the quantification of this compound in human urine samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Metabolic Pathway of Rifampicin
Rifampicin undergoes deacetylation in the liver to form this compound.[1] This process is a critical step in the drug's metabolism and subsequent elimination.[1]
Caption: Metabolic conversion of Rifampicin to this compound and its excretion.
Analytical Methods and Comparative Data
Both HPLC-UV and LC-MS/MS are robust methods for the quantification of this compound in urine. The choice of method may depend on the required sensitivity, selectivity, and available instrumentation. The following tables summarize the performance characteristics of published methods.
Table 1: HPLC-UV Methods for Quantification of this compound in Urine
| Parameter | Method 1[4] | Method 2[5] |
| Linearity Range (µg/mL) | 2.5 - 80.0 | 2 - 10 |
| Limit of Detection (LOD) (µg/mL) | Not Reported | 0.51 |
| Limit of Quantification (LOQ) (µg/mL) | Not Reported | 1.7 |
| Retention Time (min) | 2.9 | 3.016 |
| Mobile Phase | 0.05 M Phosphate (B84403) Buffer: Acetonitrile (B52724) (55:45 v/v) | Methanol (B129727): 0.01 M Sodium Phosphate Buffer pH 5.2 (65:35 v/v) |
| Column | C18 | Agilent Eclipse XDB-C18 |
| Detection Wavelength (nm) | 254 | 254 |
| Recovery (%) | Not Reported | 80.87 - 111.15 |
Table 2: UPLC-MS/MS Method for Quantification of this compound in Urine[6]
| Parameter | Value |
| Linearity Range (µg/mL) | 0.1 - 20.0 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1 |
| Intra-day Precision (RSD %) | ≤ 15% |
| Inter-day Precision (RSD %) | ≤ 15% |
| Accuracy (RE %) | Within ±15% |
| Column | Kinetex Polar C18 |
| Mobile Phase | Gradient elution with 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile with 0.1% formic acid |
| Detection | Triple-quadrupole tandem mass spectrometer (Positive ion mode) |
Experimental Protocols
Protocol 1: Quantification by HPLC-UV
This protocol is a generalized procedure based on established methods.[4][5]
1. Materials and Reagents:
-
This compound reference standard
-
Rifapentine (Internal Standard)[4]
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Potassium dihydrogen phosphate
-
Sodium phosphate
-
Deionized water
-
Human urine (blank)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column
-
Centrifuge
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a mixture of methanol and water to achieve concentrations within the desired calibration range (e.g., 2-10 µg/mL).[5]
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of Rifapentine in acetonitrile.[4]
4. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 500 µL of urine sample.
-
Add a known amount of the internal standard solution.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
5. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.01 M sodium phosphate buffer (pH 5.2) and methanol (35:65 v/v).[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Column Temperature: Ambient.
Protocol 2: Quantification by UPLC-MS/MS
This protocol is based on a validated method for the sensitive quantification of this compound.[6]
1. Materials and Reagents:
-
This compound reference standard
-
This compound-d8 (Internal Standard)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Ammonium acetate
-
Formic acid
-
Deionized water
-
Human urine (blank)
2. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple-quadrupole tandem mass spectrometer
-
C18 analytical column (e.g., Kinetex Polar C18)[6]
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.
-
Calibration Standards: Prepare calibration standards by spiking blank human urine with appropriate volumes of the working standard solutions to achieve a concentration range of 0.1 to 20.0 µg/mL.[6]
-
Internal Standard Working Solution: Prepare a working solution of this compound-d8 in methanol.
4. Sample Preparation:
-
To 10 µL of urine sample, add the internal standard solution.[6]
-
Add a protein precipitation agent (e.g., acetonitrile with 0.1% formic acid).
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
5. UPLC-MS/MS Conditions:
-
Mobile Phase A: 5 mM ammonium acetate with 0.1% formic acid in water.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient Elution: A suitable gradient program to ensure the separation of the analyte from other matrix components.
-
Flow Rate: As recommended for the column.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
Experimental Workflow Diagram
Caption: General workflow for the analysis of this compound in urine samples.
Conclusion
The presented protocols provide robust and reliable methods for the quantification of this compound in urine. The choice between HPLC-UV and UPLC-MS/MS will be dictated by the specific requirements of the study, with UPLC-MS/MS offering higher sensitivity and selectivity. Proper validation of the chosen method in the user's laboratory is essential to ensure accurate and precise results for clinical and research applications.
References
- 1. droracle.ai [droracle.ai]
- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METABOLISM OF RIFAMPICIN IN THE HUMAN BODY (2nd report) [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays of 25-Desacetyl Rifampicin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Desacetyl Rifampicin (B610482) is the primary and microbiologically active metabolite of Rifampicin, a cornerstone antibiotic in the treatment of tuberculosis.[1][2] The metabolic conversion from Rifampicin to its desacetylated form occurs via hydrolysis catalyzed by esterases.[2] Understanding the distinct biological activities of this metabolite is crucial for a comprehensive evaluation of Rifampin's overall efficacy and for the development of new anti-tuberculosis therapies. These application notes provide detailed protocols for cell-based assays to characterize the antimicrobial, cytotoxic, and enzyme-inducing activities of 25-Desacetyl Rifampicin.
Antimicrobial Activity Assays
The primary mechanism of action of Rifampicin and its metabolites is the inhibition of bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[3] The following assays are designed to quantify the antimicrobial potency of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[4][5][6]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Culture Mycobacterium tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute the adjusted inoculum in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[5]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using Middlebrook 7H9 broth to achieve a range of desired concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of this compound that shows no visible bacterial growth.
-
Quantitative Data: MIC of this compound against Mycobacterial Species
| Mycobacterial Species | Strain | MIC (mg/L) | Reference |
| Mycobacterium tuberculosis | H37Rv | 0.25 | [7] |
| Mycobacterium tuberculosis | Drug-susceptible isolates | 0.125 - 0.25 | [7][8] |
| Mycobacterium africanum | Drug-susceptible isolates | 0.125 - 0.50 | [7][8] |
| Mycobacterium bovis | Drug-susceptible isolates | 0.125 - 1.0 | [7][8] |
| Mycobacterium bovis BCG | 0.016 - 0.125 | [7][8] |
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, in this case, Rifampicin and its metabolite this compound. The interaction can be synergistic, additive, indifferent, or antagonistic.[3][9][10]
Protocol: Checkerboard Synergy Assay
-
Preparation of Reagents:
-
Prepare bacterial inoculum as described in the MIC assay protocol.
-
Prepare stock solutions of Rifampicin and this compound at concentrations four times the highest desired concentration in the assay.
-
-
Assay Setup:
-
In a 96-well microtiter plate, serially dilute Rifampicin along the x-axis and this compound along the y-axis.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Add the prepared bacterial inoculum to each well.
-
Include controls for each compound alone.
-
-
Incubation and Reading:
-
Incubate the plate under the same conditions as the MIC assay.
-
After incubation, determine the MIC of each compound alone and in combination.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the results as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Recent studies have shown that the combination of rifamycins (B7979662) and their 25-desacetyl metabolites generally results in an additive effect against various Mycobacterium tuberculosis complex lineages.[11]
Experimental Workflow for Antimicrobial Assays
Caption: Workflow for antimicrobial susceptibility testing.
Cytochrome P450 Induction Assay
Rifampicin is a well-known inducer of cytochrome P450 (CYP) enzymes, particularly CYP3A4, which can lead to significant drug-drug interactions.[8][12][13] It is important to assess whether this compound retains this inductive potential. Primary human hepatocytes are the gold standard for in vitro CYP induction studies.[12][14]
Protocol: CYP Induction in Primary Human Hepatocytes
-
Cell Culture:
-
Thaw and plate cryopreserved primary human hepatocytes in collagen-coated plates according to the supplier's instructions.
-
Allow the cells to acclimate for 24-48 hours.
-
-
Compound Treatment:
-
Treat the hepatocytes with various concentrations of this compound, Rifampicin (positive control), and a vehicle control (e.g., DMSO) for 48-72 hours.
-
Refresh the media and compounds daily.
-
-
Assessment of CYP Induction:
-
mRNA Expression (qRT-PCR):
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression of target CYP enzymes (e.g., CYP3A4, CYP1A2, CYP2B6) and a housekeeping gene (e.g., GAPDH).
-
-
Enzyme Activity (LC-MS/MS):
-
Incubate the treated cells with a cocktail of probe substrates specific for the CYP enzymes of interest (e.g., midazolam for CYP3A4).
-
Collect the supernatant and quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
-
Data Analysis:
-
Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle control.
-
Quantitative Data: Rifampicin-Mediated CYP3A4 Induction
| Cell System | Rifampicin Concentration (µM) | Fold Induction of CYP3A4 mRNA | Reference |
| Primary Human Hepatocytes | 1 | Strong reduction in SHP mRNA | [13] |
| Primary Human Hepatocytes | 10 | ~150-fold | [13] |
| Shed Enterocytes | N/A (in vivo) | 2.3-fold | [15] |
Signaling Pathway for Rifampicin-Mediated CYP3A4 Induction
Caption: PXR-mediated induction of CYP3A4 by Rifampicin.
Cytotoxicity Assays
Evaluating the potential cytotoxicity of this compound is a critical step in its characterization. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[16][17][18]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 1 x 10^4 cells/well.[17]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Exposure:
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
Include a vehicle control and a positive control for cytotoxicity.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[16][17]
-
Incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[16][17]
-
Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]
-
-
Data Analysis:
Quantitative Data: Cytotoxicity of Rifampicin in HepG2 Cells
| Compound | Concentration (µM) | Cell Viability (%) | Exposure Time (h) | Reference |
| Rifampicin | 10 | Evident Toxicity | Not Specified | [19] |
| Rifampicin | 25 (30.38 µg/mL) | No cytotoxicity | 24 | [1] |
| Rifampicin | 50 (60.76 µg/mL) | No cytotoxicity | 24 | [1] |
| Rifampicin | 100 (121.51 µg/mL) | No cytotoxicity | 24 | [1] |
Logical Flow of Cytotoxicity Assessment
Caption: MTT assay workflow for cytotoxicity testing.
Conclusion
The provided application notes and protocols offer a framework for the comprehensive in vitro evaluation of this compound. By assessing its antimicrobial potency, potential for drug-drug interactions via CYP induction, and cytotoxicity, researchers can gain valuable insights into the pharmacological profile of this key metabolite. This information is essential for optimizing tuberculosis treatment regimens and for the discovery of novel rifamycin-based therapeutics.
References
- 1. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytochrome P450 (CYP) enzyme induction in vitro method using the cryopreserved human hepatocytes | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 13. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Influence of rifampicin on the expression and function of human intestinal cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
- 18. merckmillipore.com [merckmillipore.com]
- 19. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Application Notes and Protocols for 25-Desacetyl Rifampicin in Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
25-Desacetyl Rifampicin (B610482) is the major active metabolite of the front-line anti-mycobacterial agent, Rifampicin.[1] It is formed in the body through the deacetylation of Rifampicin and contributes to the overall antibacterial effect of the parent drug.[2] Understanding the in vitro activity of this metabolite is crucial for a comprehensive assessment of Rifampicin's efficacy and for research into new rifamycin (B1679328) derivatives. These application notes provide detailed protocols for determining the antibacterial susceptibility of various bacteria to 25-Desacetyl Rifampicin, along with relevant quantitative data and visualizations to guide experimental design and interpretation.
Mechanism of Action
Similar to its parent compound, this compound exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase.[3][4][5] It binds to the β-subunit of the enzyme, physically obstructing the path of the elongating RNA transcript and thereby preventing transcription and subsequent protein synthesis.[3][6] This action is bactericidal and is highly selective for the prokaryotic enzyme.[4]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the reported MIC values for this compound against various bacterial species. MIC values can vary depending on the testing methodology and the specific strain.
Table 1: MIC of this compound against Mycobacterium Species
| Organism | Method | MIC Range (mg/L) | Reference |
| Mycobacterium tuberculosis (drug-susceptible) | BACTEC | 0.125 - 0.25 | [7] |
| Mycobacterium tuberculosis (drug-susceptible) | 7H11 Agar (B569324) | Generally one to two dilutions higher than BACTEC | [7] |
| Mycobacterium africanum | BACTEC | 0.125 - 0.50 | [7] |
| Mycobacterium bovis | BACTEC | 0.125 - 1.0 | [7] |
| Mycobacterium bovis BCG | BACTEC | 0.016 - 0.125 | [7] |
| Mycobacterium smegmatis | Not Specified | ~2.08 (2.66 µM) | [1] |
Table 2: Comparative MICs of this compound and Rifampicin
| Organism | Compound | Method | MIC (mg/L) | Reference |
| Mycobacterium tuberculosis H37Rv | This compound | BACTEC | 0.25 | [7] |
| Rifampicin | BACTEC | 0.25 | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate susceptibility testing.
-
Solvent Selection: this compound is sparingly soluble in water but soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. For some applications, methanol (B129727) can be used.[8]
-
Stock Concentration: Prepare a stock solution at a concentration of 10 mg/mL (10,000 µg/mL).
-
Procedure: a. Weigh the required amount of this compound powder in a sterile, amber vial. b. Add the appropriate volume of DMSO (or other suitable solvent) to achieve the desired concentration. c. Vortex thoroughly until the compound is completely dissolved. d. Sterilize the stock solution by filtering through a 0.22 µm syringe filter if it is not prepared from a sterile powder under aseptic conditions.
-
Storage: Store the stock solution in small aliquots at -20°C or lower to prevent degradation. Avoid repeated freeze-thaw cycles.
Broth Microdilution Susceptibility Testing Protocol (adapted from CLSI guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) in a liquid medium.
-
Materials:
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria, or other appropriate broth for fastidious organisms.
-
This compound stock solution
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator
-
-
Procedure: a. Inoculum Preparation: i. Select 3-5 well-isolated colonies from an 18- to 24-hour agar plate. ii. Suspend the colonies in sterile saline or broth. iii. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). iv. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells. b. Plate Preparation: i. Add 100 µL of appropriate broth to all wells of the microtiter plate. ii. Add an additional 100 µL of the this compound stock solution, appropriately diluted, to the first well of each row to be tested. iii. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the last well in the dilution series. This will result in a range of concentrations of the test compound. iv. Leave one well with no drug as a positive growth control and one well with uninoculated broth as a negative control. c. Inoculation: i. Add the diluted bacterial suspension to each well (except the negative control) to achieve the final inoculum concentration. d. Incubation: i. Cover the plate and incubate at 35-37°C for 16-24 hours in ambient air. e. Reading Results: i. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Susceptibility Testing Protocol for Mycobacteria (adapted from CLSI guidelines)
This method is a reference standard for mycobacterial susceptibility testing.[9]
-
Materials:
-
Middlebrook 7H10 or 7H11 agar, supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
This compound stock solution
-
Mycobacterial culture
-
Sterile petri dishes
-
Water bath
-
-
Procedure: a. Media Preparation: i. Prepare the agar medium according to the manufacturer's instructions and cool to 45-50°C in a water bath. ii. Prepare serial dilutions of the this compound stock solution. iii. Add the appropriate volume of each drug dilution to the molten agar to achieve the desired final concentrations. Also prepare a drug-free control plate. iv. Pour the agar into sterile petri dishes and allow them to solidify. b. Inoculum Preparation: i. Prepare a suspension of the mycobacterial isolate in sterile saline or broth with Tween 80. ii. Adjust the turbidity to match a 1.0 McFarland standard. iii. Prepare two dilutions of this suspension, typically 10⁻² and 10⁻⁴. c. Inoculation: i. Spot-inoculate a small volume (e.g., 10 µL) of each of the two inoculum dilutions onto the surface of the drug-containing and drug-free agar plates. d. Incubation: i. Allow the inocula to dry, then invert the plates and place them in CO₂-permeable bags. ii. Incubate at 35-37°C in a 5-10% CO₂ atmosphere for up to 3 weeks, or until sufficient growth is seen on the control plate. e. Reading Results: i. The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population compared to the growth on the drug-free control.[10]
Quality Control
Adherence to quality control procedures is essential for the accuracy and reproducibility of susceptibility testing results.
-
Reference Strains: Standard quality control strains with known susceptibility profiles should be tested in parallel with the clinical isolates.[11] For rifamycins (B7979662), commonly used QC strains include:
-
Staphylococcus aureus ATCC® 29213™
-
Escherichia coli ATCC® 25922™
-
Enterococcus faecalis ATCC® 29212™[12]
-
-
Acceptance Criteria: The MIC values obtained for the QC strains must fall within the established acceptable ranges as defined by organizations like CLSI or EUCAST.[11] If QC results are out of range, patient results should not be reported, and the testing procedure should be investigated.[11]
Disclaimer
These protocols and application notes are intended for research use only by qualified personnel. It is the responsibility of the user to validate these methods for their specific applications and to adhere to all relevant safety guidelines.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 5. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]
- 9. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbiologyclass.net [microbiologyclass.net]
- 12. gcsmc.org [gcsmc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 25-Desacetyl Rifampicin in Solution
Welcome to the technical support center for 25-Desacetyl Rifampicin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, similar to its parent compound Rifampicin, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. It is known to be unstable in highly acidic solutions.[1][2] The main degradation pathway for Rifampicin is oxidation, and it is likely that this compound follows a similar degradation pattern.[3]
Q2: What is the optimal pH range for maintaining the stability of this compound solutions?
A2: While specific studies on this compound are limited, data for Rifampicin suggests that maximum stability is achieved in the neutral pH range, approximately between 6.0 and 7.0.[4] Significant degradation of Rifampicin has been observed in acidic conditions, particularly between pH 3 and 4.[3] It is advisable to maintain the pH of this compound solutions within a neutral range to minimize degradation.
Q3: Can antioxidants be used to improve the stability of this compound solutions?
A3: Yes, antioxidants can enhance the stability of Rifampicin solutions, and it is plausible they will have a similar effect on this compound. Ascorbic acid (Vitamin C) and sodium sulfite (B76179) have been shown to improve the chemical stability of Rifampicin by preventing oxidation.[3][5][6] The addition of ascorbic acid has been found to significantly reduce the degradation of Rifampicin in acidic environments.[6]
Q4: How should I store solutions of this compound?
A4: For long-term storage, solid this compound should be stored at -20°C.[4] Solutions should be freshly prepared for use. If short-term storage of a solution is necessary, it should be kept at 2-8°C, protected from light, and in a tightly sealed container to minimize exposure to air and prevent solvent evaporation. The pH of the solution should be maintained in the neutral range.
Troubleshooting Guides
Issue 1: Rapid discoloration (e.g., darkening) of the this compound solution is observed.
| Potential Cause | Troubleshooting Step |
| Oxidative Degradation | This is a likely cause, as Rifamycins (B7979662) are susceptible to oxidation.[3] Prepare fresh solutions and use them immediately. If storage is necessary, purge the container with an inert gas (e.g., nitrogen or argon) before sealing. Consider adding an antioxidant like ascorbic acid to the solution (see Experimental Protocol 1). |
| Inappropriate pH | The solution may be too acidic or alkaline. Measure the pH of your solution and adjust it to a neutral range (pH 6-7) using a suitable buffer system. Borate or acetate (B1210297) buffers have been shown to be more compatible with Rifampicin than phosphate (B84403) buffers.[4] |
| Photodegradation | Exposure to light, especially UV light, can accelerate degradation. Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. |
Issue 2: Inconsistent results in bioassays or analytical measurements.
| Potential Cause | Troubleshooting Step |
| Degradation of Stock Solution | The stock solution of this compound may have degraded over time. It is recommended to prepare fresh stock solutions for each experiment. If using a previously prepared stock, it should be evaluated for purity before use, for example, by HPLC. |
| Incompatibility with Solvent | While DMSO is a common solvent, interactions with other components in your experimental system could promote degradation. Evaluate the stability of this compound in your specific experimental medium over the time course of your experiment. |
| Inconsistent Solution Preparation | Ensure that the preparation of the this compound solution is consistent between experiments, including the solvent used, the final concentration, and the pH. |
Data Presentation
Table 1: Influence of pH on Rifampicin Stability (as a proxy for this compound)
| pH Range | Stability of Rifampicin | Reference |
| 3-4 | Drastic degradation | [3] |
| 4.0 | Maximum stability in one study | [1] |
| 6-7 | Considerably stable | [3][4] |
Note: This data is for Rifampicin and should be used as a guideline for this compound.
Table 2: Effect of Antioxidants on Rifampicin Stability (as a proxy for this compound)
| Antioxidant | Observation | Reference |
| Ascorbic Acid | Improved chemical stability, especially in acidic conditions. | [3][6] |
| Sodium Sulfite | Improved chemical stability. | [3] |
Note: This data is for Rifampicin and should be used as a guideline for this compound.
Experimental Protocols
Experimental Protocol 1: Preparation of a Stabilized this compound Solution
Objective: To prepare a solution of this compound with enhanced stability for use in in-vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ascorbic acid
-
Sterile, amber-colored microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 10 mM.
-
Prepare a fresh 100 mM stock solution of ascorbic acid in sterile water.
-
For the working solution, dilute the this compound stock solution in PBS (pH 7.4) to the desired final concentration.
-
Immediately before use, add ascorbic acid from the stock solution to the working solution to a final concentration of 1 mM.
-
Gently mix the solution by inverting the tube.
-
Use the prepared solution immediately. If short-term storage is unavoidable, store at 2-8°C in the dark for no longer than a few hours.
Experimental Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To assess the stability of this compound in a given solution by separating the intact drug from its degradation products. This protocol is adapted from methods used for Rifampicin and its metabolites.[5][7][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Phosphate buffer (e.g., sodium phosphate), pH adjusted as required for the experiment.
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.01 M Sodium Phosphate buffer, pH 5.2
-
Mobile Phase B: Methanol
-
Gradient: 35% B to 65% B over 10 minutes, then hold at 65% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Procedure:
-
Prepare your this compound solution under the desired experimental conditions (e.g., different pH, temperature, or with/without stabilizers).
-
At specified time points, withdraw an aliquot of the solution.
-
If necessary, dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and the appearance of any new peaks, which may represent degradation products.
-
Quantify the peak area of this compound at each time point to determine the percentage of degradation over time.
Visualizations
Caption: Postulated degradation pathway of this compound based on the known degradation of Rifampicin.
Caption: Troubleshooting workflow for addressing instability of this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. COMPARATIVE PHARMACOKINETICS OF RIFAMPICIN AND this compound IN HEALTHY VOLUNTEERS AFTER SINGLE ORAL DOSE ADMINISTRATION | Semantic Scholar [semanticscholar.org]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. caymanchem.com [caymanchem.com]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship studies of new rifamycins containing l-amino acid esters as inhibitors of bacterial RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: LC-MS Analysis of 25-Desacetyl Rifampicin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS analysis of 25-Desacetyl Rifampicin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as this compound.[1] These components can include salts, proteins, lipids, and other endogenous compounds.[1] Matrix effects occur when these co-eluting substances influence the ionization efficiency of the target analyte in the mass spectrometer's ion source.[1][2] This can lead to:
-
Ion Suppression: A decrease in the analyte signal, which is the more common phenomenon.[1][3] This can reduce the sensitivity, accuracy, and precision of the analytical method.[4]
-
Ion Enhancement: An increase in the analyte signal, which is less common but can also negatively affect accuracy.[1][3]
For this compound, a metabolite of the antibiotic Rifampicin, accurate quantification is crucial for pharmacokinetic and therapeutic drug monitoring studies. Uncontrolled matrix effects can lead to erroneous concentration measurements, potentially impacting clinical decisions.
Q2: What are the primary causes of matrix effects in bioanalytical samples like plasma or urine when analyzing this compound?
A2: The main culprits behind matrix effects in biological samples are endogenous components that are not entirely eliminated during the sample preparation process.[5] For plasma and serum samples, phospholipids (B1166683) are a major contributor to ion suppression.[6] These molecules are abundant in cell membranes and can co-extract with the analyte, often eluting in the same chromatographic window.[6] Other significant sources of interference include:
-
Salts and buffers
-
Proteins and peptides
-
Other metabolites
The choice of ionization technique also plays a role; electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[7]
Q3: How can I assess whether my this compound analysis is affected by matrix effects?
A3: There are two primary experimental approaches to evaluate the presence and extent of matrix effects:
-
Post-Column Infusion: This method involves continuously infusing a standard solution of this compound into the LC flow after the analytical column, while a blank, extracted matrix sample is injected.[8][9] A stable baseline signal is established from the infused analyte. Any dip or rise in this baseline during the chromatogram indicates regions where co-eluting matrix components are causing ion suppression or enhancement, respectively.[9]
-
Quantitative Comparison of Spiked Samples: This is a more direct quantitative assessment. The peak area of this compound in a solution prepared in a pure solvent is compared to the peak area of the analyte spiked at the same concentration into a blank matrix extract (post-extraction).[10] The Matrix Factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value < 1 signifies ion suppression, and a value > 1 suggests ion enhancement.[5]
-
Troubleshooting Guides
Issue 1: Poor Reproducibility and Inaccurate Quantification of this compound
This is a common symptom of unmanaged matrix effects. Follow this workflow to diagnose and mitigate the issue.
Caption: Troubleshooting workflow for inconsistent LC-MS results.
Issue 2: Significant Ion Suppression Co-eluting with this compound Peak
If you've identified through post-column infusion that an ion suppression zone overlaps with your analyte's retention time, the following steps can help.
Step 1: Enhance Sample Cleanup
The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[11]
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids and may require further cleanup.[12]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[11] Adjusting the pH of the aqueous matrix can optimize the extraction of this compound while leaving interfering substances behind.[11]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing matrix components.[1] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[12]
Step 2: Optimize Chromatographic Separation
The goal is to chromatographically separate the this compound peak from the co-eluting interferences.
-
Modify Gradient Elution: Adjust the mobile phase gradient to increase the resolution between the analyte and the interfering peaks.
-
Change Column Chemistry: Switching to a different stationary phase (e.g., from a standard C18 to a phenyl-hexyl or a polar-embedded column) can alter selectivity and resolve the co-elution.
-
Adjust Mobile Phase pH: Modifying the pH of the mobile phase can change the retention time of basic or acidic analytes and interferences, potentially improving separation.[12]
Step 3: Employ a Suitable Internal Standard (IS)
Using an internal standard is crucial for correcting matrix effects that cannot be eliminated through sample prep or chromatography.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard." A SIL-IS (e.g., this compound-d8) co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[1][4] The consistent analyte-to-IS peak area ratio allows for accurate quantification.
-
Structural Analog: If a SIL-IS is unavailable, a structural analog that elutes very close to the analyte can be used, though it may not compensate for matrix effects as perfectly.
Experimental Protocols & Data
Protocol 1: Evaluation of Matrix Effect by Quantitative Comparison
Objective: To quantify the degree of ion suppression or enhancement for this compound in human plasma.
Methodology:
-
Prepare Solution A (Neat Solvent): Spike this compound into the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 50 ng/mL.
-
Prepare Solution B (Post-Extraction Spike): a. Extract blank human plasma using your established sample preparation protocol (e.g., protein precipitation with acetonitrile). b. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase. c. Spike this compound into this reconstituted blank matrix to the same final concentration of 50 ng/mL.
-
Analysis: Inject both solutions (n=5 for each) into the LC-MS system and record the peak area for this compound.
-
Calculation:
-
Calculate the mean peak area for both Solution A and Solution B.
-
Matrix Factor (MF) = (Mean Peak Area of Solution B) / (Mean Peak Area of Solution A)
-
Matrix Effect % = (1 - MF) * 100
-
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 100% | 40 - 60% Suppression | Fast, simple, inexpensive[13] | High matrix effects, least effective cleanup[12] |
| Liquid-Liquid Extraction (LLE) | 60 - 90% | 15 - 30% Suppression | Cleaner extracts than PPT[12] | Can have lower recovery for polar analytes[12] |
| Solid-Phase Extraction (SPE) | 90 - 105% | 5 - 15% Suppression | Excellent cleanup, high recovery[1] | More complex and costly than PPT/LLE |
Note: Data are representative values compiled from literature and may vary based on the specific protocol and matrix.
Protocol 2: Generic LC-MS/MS Method for this compound
This protocol provides a starting point for method development.
Sample Preparation (SPE):
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-d8).
-
Precipitate proteins by adding 300 µL of acetonitrile. Vortex and centrifuge.
-
Dilute the supernatant with 600 µL of water containing 0.1% formic acid.
-
Load the diluted supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.
LC-MS/MS Parameters:
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (25-DR) | m/z 796.4 -> 452.3 (example) |
| MRM Transition (IS) | m/z 804.4 -> 460.3 (example for d8-IS) |
Visualization of Key Concepts
Caption: Workflow showing how sample prep impacts matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
optimizing extraction of 25-Desacetyl Rifampicin from biological samples
Welcome to the technical support center for the extraction of 25-Desacetyl Rifampicin from biological samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance the accuracy, reproducibility, and efficiency of their analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Extraction: The chosen solvent may not be optimal for this compound, or the volume may be insufficient. For LLE, the sample pH may not be suitable for partitioning. | Solvent Optimization: Test solvents with different polarities. For LLE, ensure the sample pH is adjusted to neutralize the analyte, thereby increasing its affinity for the organic phase[1]. Increase Solvent Volume/Ratio: A higher solvent-to-sample ratio can improve extraction efficiency[1][2]. Multiple Extractions: Perform the extraction step two or three times with fresh solvent and combine the extracts. |
| Analyte Degradation: this compound may be unstable under certain pH, light, or temperature conditions. | Protect from Degradation: Use antioxidants, protect samples from light, and perform extractions at controlled, cool temperatures. Ensure the pH of the extraction medium is one where the analyte is stable[2][3]. | |
| Loss During SPE Cleanup: The analyte may not have been fully retained during loading, washed away during the wash step, or incompletely eluted. | Optimize SPE Steps: 1. Conditioning: Ensure the SPE sorbent is properly activated[2]. 2. Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to leave the analyte on the sorbent[4]. 3. Elution: Use a solvent that is strong enough to fully desorb the analyte. Increase elution volume if necessary[2][5]. | |
| Loss During Evaporation: The analyte may be lost if the evaporation step (e.g., under nitrogen) is too aggressive (high temperature or gas flow). | Gentle Evaporation: Evaporate solvents at a lower temperature and use a gentle stream of nitrogen. Avoid complete dryness if the analyte is prone to sticking to surfaces. | |
| High Matrix Effects (Signal Suppression/Enhancement in MS) | Co-elution of Endogenous Components: Compounds from the biological matrix (e.g., phospholipids, salts) are co-extracted and interfere with the ionization of the target analyte. | Improve Cleanup: Switch from Protein Precipitation to a more selective method like SPE to obtain cleaner extracts[6]. Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components[3]. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects. |
| Poor Reproducibility / High %CV | Inconsistent Sample Processing: Variations in vortexing time, centrifugation speed, solvent volumes, or pH adjustment between samples. | Standardize Procedures: Follow a detailed, validated Standard Operating Procedure (SOP) for every step. Use calibrated pipettes and equipment. |
| Use of an Internal Standard (IS): Lack of an appropriate IS to account for variability during sample preparation and analysis. | Incorporate an IS: Use a stable, isotopically-labeled version of the analyte (e.g., 25-dRIF-d8) or a structurally similar compound as an internal standard to normalize results[7]. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method should I choose: Protein Precipitation, LLE, or SPE?
A1: The choice depends on your specific requirements:
-
Protein Precipitation (PP): Choose this for speed and simplicity, especially in high-throughput environments. It is often sufficient for LC-MS/MS analysis, which is highly selective. However, it results in a less clean extract and sample dilution, which may not be suitable for achieving very low limits of quantification[8].
-
Liquid-Liquid Extraction (LLE): This method offers a better clean-up than PP. It is effective when the analyte has a distinct polarity that allows it to be separated from the bulk of the matrix components. Optimization of pH and solvent choice is critical[1][9].
-
Solid-Phase Extraction (SPE): This is the most powerful technique for sample cleanup and concentration. It provides the cleanest extracts, minimizes matrix effects, and generally yields the best sensitivity[6][8]. It is more time-consuming and costly but is often necessary for complex matrices or when very low detection limits are required.
Q2: How do I select the right solvent for Liquid-Liquid Extraction (LLE)?
A2: Solvent selection is based on the analyte's physicochemical properties, particularly its LogP (partition coefficient), which indicates its hydrophobicity. A higher positive LogP value suggests greater partitioning into an organic solvent. For this compound, solvents like chloroform (B151607) and ethyl acetate (B1210297) have been used[10]. The key is to choose a solvent that is immiscible with the aqueous sample and provides good recovery for your analyte while minimizing the extraction of interfering compounds[1].
Q3: Why is pH adjustment important for the extraction?
A3: pH is critical for ionizable compounds like this compound. To efficiently extract an ionizable analyte from an aqueous sample into an organic solvent (LLE) or onto a reversed-phase sorbent (SPE), it should be in its neutral, un-ionized state. This maximizes its hydrophobicity. For acidic compounds, the pH of the aqueous sample should be adjusted to at least two units below the pKa; for basic compounds, it should be two units above the pKa[1]. Conversely, to elute an analyte from an SPE cartridge or back-extract it into an aqueous phase, the pH can be manipulated to ionize the compound, increasing its hydrophilicity[1].
Q4: My recovery is still low after optimizing the extraction. What else could be the problem?
A4: If the extraction protocol is optimized, consider issues outside of the extraction itself. Check for analyte adsorption to glassware or plasticware, especially if you are working with low concentrations[11]. Also, confirm the stability of your analyte in the collection tubes and on the autosampler. For example, some analytes may degrade over time at room temperature or even when stored in the autosampler for extended periods[12].
Quantitative Data Summary
The following table summarizes reported performance data for various methods used to extract this compound from different biological matrices.
| Biological Matrix | Extraction Method | Mean Recovery (%) | LLOQ/LOQ | Reference |
| Human Plasma | Protein Precipitation (Methanol) | 93.1 - 107.5% | 70 ng/mL | [8] |
| Human Breast Milk | Protein Precipitation + SPE (C18) | 71.1% (CV: 10.8%) | Not Specified | [12] |
| Human Urine | Liquid-Liquid Extraction | 80.9 - 111.1% | 1.7 µg/mL | [13] |
| Human Plasma | Liquid-Liquid Extraction | Not Specified | 0.25 µg/mL | [14] |
| Human Plasma | Protein Precipitation (Acetonitrile) | Not Specified | 0.05 mg/L | [7] |
Experimental Protocols & Workflows
Below are detailed protocols for the most common extraction techniques.
Protein Precipitation (PP)
This method is rapid and effective for preparing plasma samples for LC-MS/MS analysis.
Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add an internal standard if one is being used.
-
Add 300 µL of cold methanol (B129727) (or acetonitrile) to precipitate proteins[8].
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
The sample is ready for injection or can be evaporated and reconstituted in the mobile phase if concentration is needed.
Workflow Diagram:
Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting the analyte from plasma or urine into an organic solvent.
Protocol:
-
Pipette 1.0 mL of the biological sample (e.g., plasma, urine) into a glass tube.
-
Add an internal standard.
-
Adjust pH: Add an appropriate buffer or acid/base to bring the sample to the optimal pH for extraction (e.g., acidify with citric acid)[10].
-
Add 2.0 mL of an immiscible organic solvent (e.g., chloroform)[15].
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 2,500 rpm for 10 minutes to separate the aqueous and organic layers[15].
-
Carefully transfer the organic (bottom layer for chloroform) phase to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for analysis.
Workflow Diagram:
Solid-Phase Extraction (SPE)
This protocol provides the most thorough sample cleanup and is ideal for complex matrices or when high sensitivity is needed. This example uses a generic reversed-phase (e.g., C18) cartridge.
Protocol:
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent go dry.
-
Load: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Wash: Pass 1 mL of a weak solvent (e.g., 5% methanol in water) through the cartridge to wash away hydrophilic interferences.
-
Elute: Pass 1 mL of a strong solvent (e.g., methanol or acetonitrile, possibly with a pH modifier like 2% ammonium (B1175870) hydroxide) through the cartridge to elute this compound[5].
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Workflow Diagram:
Troubleshooting Logic Diagram
Use this diagram to diagnose and solve common extraction problems systematically.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. welchlab.com [welchlab.com]
- 3. benchchem.com [benchchem.com]
- 4. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 5. SPE Method Development | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijisrt.com [ijisrt.com]
- 10. US4188321A - 25-Desacetyl rifamycins - Google Patents [patents.google.com]
- 11. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. Determination of Rifapentine and 25-O-desacetyl Rifapentine from 100 µl human breastmilk by LC-MS/MS using protein precipitation and solid phase extraction [open.uct.ac.za]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. eprints.nirt.res.in [eprints.nirt.res.in]
Technical Support Center: 25-Desacetyl Rifampicin
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 25-Desacetyl Rifampicin (B610482). It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Degradation Products of 25-Desacetyl Rifampicin
This compound (25-dRIF) is the primary and microbiologically active metabolite of Rifampicin.[1][2] Like its parent compound, 25-dRIF is susceptible to degradation under various stress conditions, primarily through hydrolysis and oxidation. Understanding these degradation pathways is crucial for ensuring the stability and quality of drug formulations and for accurate analytical method development.
The most commonly observed degradation products arise from the oxidation of the hydroquinone (B1673460) ring to a quinone structure and potential hydrolysis. The primary identified degradation product is this compound Quinone.[3]
Quantitative Data Summary
Forced degradation studies are essential to identify potential degradation products and assess the stability of a drug substance.[4][5] The following table summarizes the typical degradation of this compound under various stress conditions. The percentage of degradation can vary based on the exact experimental conditions (e.g., concentration, temperature, and duration of exposure).
| Stress Condition | Reagent/Method | Typical Degradation Products | Extent of Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl at 80°C | Further hydrolytic products | Significant |
| Base Hydrolysis | 0.1 M NaOH at 80°C | Further hydrolytic products | Very High |
| Oxidation | 3% H₂O₂ at Room Temp | This compound Quinone | Moderate to High |
| Thermal Degradation | 80°C | Multiple minor products | Low to Moderate |
| Photolytic Degradation | UV light exposure | Photolytic products | Low |
Experimental Protocols
Accurate analysis of this compound and its degradation products requires robust analytical methods. Below are representative protocols for forced degradation studies and subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Forced Degradation Study Protocol
-
Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).
-
Acid Degradation : Mix the stock solution with 0.1 M hydrochloric acid and heat at 80°C for a specified period (e.g., 2-8 hours). Neutralize the solution with 0.1 M sodium hydroxide (B78521) before analysis.
-
Base Degradation : Mix the stock solution with 0.1 M sodium hydroxide and heat at 80°C for a shorter period (e.g., 30 minutes to 2 hours) due to higher lability. Neutralize the solution with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation : Treat the stock solution with 3% hydrogen peroxide at room temperature. Monitor the reaction over several hours until significant degradation is observed.
-
Thermal Degradation : Heat the solid drug substance or a solution at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).
-
Photolytic Degradation : Expose the drug solution to UV light (e.g., 254 nm) in a photostability chamber.
HPLC Method for Analysis
A stability-indicating HPLC method is crucial for separating this compound from its degradation products.
-
Instrumentation : A standard HPLC system with a UV or Photodiode Array (PDA) detector.[6][7]
-
Column : A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer, pH 4.5-6.8) and an organic solvent like acetonitrile or methanol.[8]
-
Flow Rate : Typically 1.0 mL/min.[8]
-
Detection Wavelength : 254 nm is a suitable wavelength for detection.[6][8]
-
Injection Volume : 10-20 µL.[8]
Visualizing the Degradation Pathway
The following diagram illustrates the primary degradation pathway of this compound under oxidative stress.
Degradation of this compound
Troubleshooting and FAQs
This section addresses common questions and issues that may arise during the analysis of this compound and its degradation products.
Q1: I am seeing unexpected peaks in my HPLC chromatogram during a stability study. What could they be?
A1: Unexpected peaks are likely other degradation products or impurities from your sample.
-
Troubleshooting Steps:
-
Ensure your HPLC method is specific and capable of separating all potential degradation products.
-
Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to systematically generate and identify potential degradation products.
-
Use a PDA detector to check for peak purity and compare UV spectra.
-
If available, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate their structures. A common degradation product to expect is this compound Quinone.[3]
-
Q2: My sample of this compound shows significant degradation even under normal storage conditions. How can I prevent this?
A2: this compound, like Rifampicin, is sensitive to oxidation and hydrolysis.
-
Troubleshooting Steps:
-
Store the solid compound at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Protect solutions from light and air. Prepare solutions fresh whenever possible.
-
For formulation studies, consider the use of antioxidants and appropriate pH buffering to enhance stability.
-
Q3: How do I confirm the identity of the this compound Quinone peak in my chromatogram?
A3: Confirmation requires comparison with a reference standard or structural elucidation.
-
Troubleshooting Steps:
-
The most straightforward way is to use a certified reference standard of this compound Quinone.
-
If a standard is not available, you can tentatively identify the peak based on its appearance under oxidative stress conditions (e.g., after treatment with H₂O₂).
-
For definitive identification, isolate the peak using preparative HPLC and perform structural analysis using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Q4: What is a suitable experimental workflow for developing a stability-indicating method for this compound?
A4: The following workflow outlines the key steps for developing and validating a stability-indicating analytical method.
Stability-Indicating Method Workflow
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 16783-99-6 [amp.chemicalbook.com]
- 3. allmpus.com [allmpus.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. A stability indicating RP-HPLC method development and validation for simultaneous quantification for assay of rifampicin in pharmaceutical solid dosage form - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Troubleshooting Peak Tailing for 25-Desacetyl Rifampicin in HPLC
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues with 25-Desacetyl Rifampicin (B610482) during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my results?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the baseline on the right side.[1] An ideal chromatographic peak should be symmetrical and Gaussian in shape. Peak tailing can negatively impact your analysis by:
-
Reducing Resolution: Tailing can cause peaks to overlap with adjacent peaks, making accurate quantification difficult.[2]
-
Decreasing Accuracy and Precision: Asymmetrical peaks are challenging to integrate consistently, leading to unreliable quantitative results.[2]
-
Indicating Column or Method Issues: Persistent peak tailing often signals underlying problems with the HPLC column, mobile phase, or overall method.[3]
A Tailing Factor (Tf) or Asymmetry Factor (As) is used to quantify the extent of tailing. A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing that should be addressed.[2]
Q2: I'm observing significant peak tailing for 25-Desacetyl Rifampicin. What are the most likely causes?
A2: The most probable cause of peak tailing for this compound, a basic compound, is secondary interactions with the stationary phase.[1][4] Specific causes include:
-
Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18) can interact with the basic piperazine (B1678402) nitrogen of this compound.[1][4][5] These interactions are a secondary retention mechanism that leads to peak tailing.[4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of both the analyte and the silanol groups, increasing the likelihood of unwanted interactions.[4][6]
-
Column Degradation: Over time, columns can degrade, leading to the exposure of more active silanol sites or the creation of voids in the packed bed.[2][7]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[2][7]
-
Contamination: A blocked column frit or contamination of the stationary phase can also cause peak shape issues for all analytes.[8]
Troubleshooting Guides
Issue 1: Peak Tailing Due to Silanol Interactions
This is the most common cause of peak tailing for basic compounds like this compound.
Troubleshooting Steps & Solutions:
| Step | Action | Expected Outcome |
| 1 | Adjust Mobile Phase pH | Reduce or eliminate tailing by minimizing silanol interactions. |
| 2 | Use a Base-Deactivated or End-Capped Column | Provide a more inert surface, leading to improved peak symmetry. |
| 3 | Add a Mobile Phase Modifier (Competing Base) | The modifier will interact with the silanol groups, preventing the analyte from doing so. |
| 4 | Consider an Alternative Stationary Phase | Eliminate silanol interactions by using a non-silica-based column. |
Experimental Protocols:
-
Protocol 1: Mobile Phase pH Adjustment
-
Determine the pKa of this compound: Rifampicin has a pKa of approximately 7.9 for the piperazine nitrogen.[9] this compound is expected to have a similar pKa.
-
Adjust Mobile Phase pH: Prepare a mobile phase with a pH at least 2 units below the pKa of the piperazine nitrogen (e.g., pH ≤ 5.9). A common starting point is to lower the pH to around 3.0.[2][10]
-
Buffer Selection: Use an appropriate buffer to maintain a stable pH. For lower pH ranges, phosphate (B84403) or formate (B1220265) buffers are common choices.[10][11]
-
Example Mobile Phase: A mobile phase consisting of methanol (B129727) and a 0.01 M sodium phosphate buffer with the pH adjusted to 5.2 has been used for this compound analysis.[12] Another approach is a gradient of water and methanol.[13][14][15][16]
-
-
Protocol 2: Column Selection
-
Review Column Specifications: Check if your current C18 column is "end-capped" or "base-deactivated." This process covers many of the residual silanol groups.[10]
-
Select a Modern Column: If using an older column (Type A silica), switch to a modern, high-purity silica (B1680970) column (Type B) which has fewer accessible silanol groups and metal impurities.[1][17]
-
Alternative Stationary Phases: For persistent issues, consider columns with alternative stationary phases such as polymer-based or hybrid silica columns that offer better performance for basic compounds.[1]
-
-
Protocol 3: Mobile Phase Modifier
-
Select a Competing Base: Triethylamine (TEA) is a common mobile phase additive used to reduce peak tailing of basic compounds.[10][11]
-
Optimize Concentration: Add a low concentration of TEA (e.g., 0.1% v/v) to the mobile phase.
-
Caution: The use of competing bases can sometimes shorten column lifetime and may not be suitable for all applications, especially LC-MS.[11]
-
Issue 2: Peak Tailing Due to Other Factors
If adjusting for silanol interactions does not resolve the issue, consider these other potential causes.
Troubleshooting Steps & Solutions:
| Step | Action | Expected Outcome |
| 1 | Reduce Sample Concentration/Injection Volume | Improved peak shape by preventing column overload. |
| 2 | Check for Column Contamination/Blockage | Restoration of symmetrical peaks for all analytes. |
| 3 | Ensure Proper Sample Solvent | Symmetrical peaks by avoiding solvent mismatch effects. |
Experimental Protocols:
-
Protocol 4: Sample Concentration and Injection Volume
-
Dilute the Sample: Prepare a series of dilutions of your this compound standard and sample (e.g., 1:2, 1:5, 1:10).
-
Inject and Analyze: Inject the diluted samples and observe the peak shape. If tailing decreases with dilution, the original sample was likely overloaded.[2]
-
Reduce Injection Volume: Alternatively, reduce the injection volume of the original sample.
-
-
Protocol 5: Column Cleaning and Frit Replacement
-
Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol for reversed-phase columns) to remove strongly retained contaminants.[2]
-
Reverse Flush: If permitted by the manufacturer, reverse the column and flush to dislodge any particulates from the inlet frit.[8]
-
Replace the Frit: If flushing does not resolve the issue and high backpressure is observed, the inlet frit may be permanently blocked and require replacement.
-
-
Protocol 6: Sample Solvent Compatibility
-
Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase composition.[2]
-
Use a Weaker Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Try dissolving the sample in a weaker solvent.[2]
-
Visual Troubleshooting Guides
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. uhplcs.com [uhplcs.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mastelf.com [mastelf.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Rifampicin (PIM 472) [inchem.org]
- 10. labcompare.com [labcompare.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. akjournals.com [akjournals.com]
- 15. [PDF] A validated stable HPLC method for the simultaneous determination of rifampicin and 25-O-desacetyl rifampicin – evaluation of in vitro metabolism | Semantic Scholar [semanticscholar.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Sensitivity for 25-Desacetyl Rifampicin Detection
Welcome to the Technical Support Center for the sensitive detection of 25-Desacetyl Rifampicin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of this compound in various biological matrices.[1] This technique offers high specificity by monitoring unique precursor-to-product ion transitions, minimizing interference from matrix components.
Q2: What are the typical lower limits of quantification (LLOQ) for this compound using LC-MS/MS?
A2: The LLOQ for this compound can vary depending on the sample matrix, sample preparation method, and the specific LC-MS/MS instrument used. However, reported LLOQs are typically in the low ng/mL range. For instance, some methods have achieved LLOQs as low as 0.05 mg/L (50 ng/mL) in plasma and 0.1 µg/mL (100 ng/mL) in urine.[2][3]
Q3: Can High-Performance Liquid Chromatography (HPLC) with UV detection be used for this compound analysis?
A3: Yes, HPLC with UV detection is a viable method for the determination of this compound.[4] However, it is generally less sensitive than LC-MS/MS.[1] HPLC-UV methods may be suitable for applications where higher concentrations of the analyte are expected. The limit of detection (LoD) and limit of quantification (LoQ) for HPLC-UV methods are typically in the µg/mL range.[4]
Q4: What are the key considerations for sample preparation to ensure high sensitivity?
A4: Effective sample preparation is crucial for achieving high sensitivity and accurate quantification. The primary goals are to remove proteins and other interfering substances from the sample matrix. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method, often using acetonitrile (B52724) or methanol. While effective, it may result in a less clean sample compared to other techniques, potentially leading to matrix effects.[1]
-
Solid-Phase Extraction (SPE): Offers a more thorough cleanup by utilizing a stationary phase to selectively isolate the analyte. This can significantly reduce matrix effects and improve sensitivity.
-
Supported Liquid Extraction (SLE): A high-throughput alternative to traditional liquid-liquid extraction that provides a clean extract with reduced matrix effects.[5]
The choice of method depends on the sample matrix, the desired level of sensitivity, and the available resources.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity
Low signal intensity is a frequent challenge that can prevent accurate quantification, especially at low concentrations.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Detailed Explanation |
| Suboptimal Ionization | Optimize ESI source parameters. | Adjust parameters such as spray voltage, gas flows (nebulizer and heater), and source temperature to maximize the ionization of this compound. The protonated molecule [M+H]⁺ is typically monitored in positive ion mode. |
| Matrix Effects | Improve sample cleanup. | Endogenous components in biological matrices can suppress the ionization of the analyte.[5] Consider switching from protein precipitation to a more robust method like SPE or SLE. The use of a co-eluting internal standard can also help to compensate for matrix effects. |
| Modify chromatographic conditions. | Adjust the mobile phase composition or gradient to better separate this compound from interfering matrix components. | |
| Inefficient Sample Extraction | Evaluate and optimize the extraction procedure. | Ensure the pH of the sample and extraction solvent are optimal for the recovery of this compound. For SPE, select a sorbent that provides the best retention and elution characteristics for the analyte. |
| Analyte Degradation | Ensure proper sample handling and storage. | This compound can be unstable under certain conditions.[3] Samples should be stored at low temperatures (e.g., -80°C) and protected from light. Minimize freeze-thaw cycles. |
Logical Workflow for Troubleshooting Low Signal Intensity:
A troubleshooting workflow for addressing low signal intensity.
Issue 2: High Background or Interfering Peaks
High background noise or the presence of interfering peaks can compromise the accuracy and precision of quantification.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Detailed Explanation |
| Contaminated Solvents or Reagents | Use high-purity solvents and freshly prepared mobile phases. | Impurities in solvents or reagents can introduce background noise. Filter all mobile phases before use. |
| Carryover from Previous Injections | Implement a robust needle wash protocol. | Analytes, especially at high concentrations, can adsorb to the autosampler needle and injection port, leading to carryover in subsequent runs. Use a strong wash solvent and increase the wash volume and duration. |
| Inject blank samples between high-concentration samples. | This helps to identify and quantify the extent of carryover. | |
| Co-eluting Isobaric Interferences | Optimize chromatographic separation. | Modify the mobile phase gradient, flow rate, or switch to a column with a different selectivity to resolve the interfering peak from this compound. |
| Use high-resolution mass spectrometry (HRMS). | HRMS can differentiate between the analyte and interfering compounds with the same nominal mass. | |
| In-source Fragmentation | Optimize cone voltage/fragmentor voltage. | High source energies can cause the analyte to fragment in the source, leading to a weaker precursor ion signal and potentially creating interfering ions. |
Experimental Workflow to Identify and Mitigate Interferences:
Workflow to troubleshoot high background and interfering peaks.
Experimental Protocols
LC-MS/MS Method for this compound in Human Plasma
This protocol is a generalized representation based on common practices reported in the literature.[1][2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 781.4 (for [M+H]⁺).
-
Product Ion (m/z): A specific fragment ion should be determined by direct infusion of a standard solution.
-
Source Parameters: Optimized for the specific instrument being used.
Quantitative Data Summary
The following tables summarize typical performance characteristics of analytical methods for this compound.
Table 1: LC-MS/MS Method Performance
| Parameter | Human Plasma | Human Urine |
| Linearity Range | 70.4 - 3379.2 ng/mL[1] | 1.0 - 200.0 µg/mL[3] |
| LLOQ | 70.4 ng/mL[1] | 0.1 µg/mL[3] |
| Recovery | 93.1 - 107.5%[1] | Not explicitly reported |
| Precision (CV%) | < 10.1%[1] | < 15%[3] |
| Accuracy (Bias%) | < 8.2%[1] | Within ±15%[3] |
Table 2: HPLC-UV Method Performance in Human Urine [4]
| Parameter | Value |
| Linearity Range | 2 - 10 µg/mL |
| LoD | 0.51 µg/mL |
| LoQ | 1.7 µg/mL |
| Recovery | 80.9 - 111.1% |
| Precision (RSD%) | 0 - 3.18% |
References
interference from rifampicin in 25-Desacetyl Rifampicin assays
Welcome to the technical support center for 25-Desacetyl Rifampicin (B610482) assays. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 25-Desacetyl Rifampicin, the primary and active metabolite of Rifampicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its measurement important?
A1: this compound (25-dRIF) is the main and microbiologically active metabolite of Rifampicin, a cornerstone drug in tuberculosis therapy.[1][2][3] It is formed in the liver through deacetylation.[4] Measuring 25-dRIF is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as it contributes to the overall therapeutic effect of Rifampicin.[2][5] Understanding its concentration helps in evaluating drug metabolism, potential drug-drug interactions, and optimizing treatment regimens.[1][6]
Q2: What are the common analytical methods for quantifying Rifampicin and this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for the simultaneous quantification of Rifampicin and this compound in biological matrices like plasma.[1][2][7][8] These methods offer the necessary selectivity and sensitivity to differentiate and quantify the parent drug from its metabolite.
Q3: Can the high concentration of Rifampicin interfere with the this compound assay?
A3: Yes, the presence of high concentrations of the parent drug, Rifampicin, can pose a challenge for the accurate quantification of its metabolite, this compound. While not "interference" in the sense of co-elution in a well-developed method, challenges can include:
-
Chromatographic Resolution: Inadequate separation can lead to overlapping peaks, affecting the accuracy of integration and quantification.
-
Carry-over: In sensitive LC-MS/MS methods, high concentrations of Rifampicin can lead to carry-over in subsequent injections, potentially artificially inflating the signal of the analyte in the next sample.[9][10]
-
Matrix Effects: Although less common for structurally similar compounds, high concentrations of a co-eluting parent drug could potentially cause ion suppression or enhancement in LC-MS/MS analysis of the metabolite.
Q4: What is "carry-over" and how can it be addressed in LC-MS/MS assays?
A4: Carry-over is the appearance of an analyte signal in a blank sample injection that follows a high-concentration sample. This can be caused by the analyte being retained in the injector, column, or ion source.[9][10] For Rifampicin assays, this was found to be a "column memory effect".[9][10] Troubleshooting steps include:
-
Optimizing Wash Solvents: Using a strong organic solvent or a mobile phase with a high percentage of organic solvent in the wash step can help remove residual Rifampicin.
-
Column Selection: Switching to a different type of C18 column can eliminate the carry-over effect.[9][10]
-
Gradient Elution: Employing a steep gradient at the end of the analytical run can help wash strongly retained compounds from the column.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor peak separation between Rifampicin and this compound | Suboptimal mobile phase composition. | Adjust the ratio of the organic and aqueous phases of the mobile phase. A gradient elution is often successful in resolving the two peaks.[1][6] |
| Inappropriate column chemistry. | Ensure the use of a suitable C18 column. Different brands and specifications can offer varying selectivity. | |
| Incorrect flow rate. | Optimize the flow rate to improve resolution. A lower flow rate can sometimes enhance separation. | |
| Asymmetric or broad peaks | Column degradation. | Replace the column with a new one of the same type. |
| Sample solvent incompatible with mobile phase. | Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. | |
| High background noise or baseline drift | Contaminated mobile phase or column. | Use fresh, HPLC-grade solvents and filter them. Flush the column with a strong solvent. |
| Detector lamp issue (HPLC-UV/PDA). | Check the lamp's usage hours and replace if necessary. | |
| Inconsistent retention times | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature.[2][8] |
| Air bubbles in the pump. | Degas the mobile phase and prime the pump. | |
| Inconsistent mobile phase preparation. | Prepare the mobile phase carefully and consistently for each run. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated analytical methods for the simultaneous determination of Rifampicin and this compound.
Table 1: HPLC Method Parameters
| Parameter | Rifampicin | This compound | Reference |
| Retention Time (min) | ~7.70 | ~8.25 | [1][6] |
| LLOQ (µM) | 17.75 | 23.57 | [1][6] |
| LLOD (µM) | 5.86 | 7.78 | [1][6] |
| Linear Range (µM) | 0 - 200 | 0 - 200 | [1][6] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Rifampicin | This compound | Reference |
| LLOQ (ng/mL) | 411 | 70 | [8] |
| Linear Range (ng/mL) | 411 - 19737 | 70 - 3379 | [8] |
| Recovery (%) | 90.3 - 108.2 | 93.1 - 107.5 | [8] |
Experimental Protocols & Visualizations
Rifampicin Metabolism and Analytical Workflow
Rifampicin undergoes metabolism in the liver, primarily through deacetylation, to form this compound.[4] The general workflow for analyzing these compounds in a biological matrix such as plasma involves sample preparation, chromatographic separation, and detection.
Caption: Rifampicin metabolism and subsequent analytical workflow.
Troubleshooting Logic for Peak Separation Issues
When encountering poor separation between Rifampicin and its metabolite, a systematic approach to troubleshooting is necessary. The following diagram illustrates a logical workflow for addressing this issue.
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Experimental Protocol: HPLC Method
The following is a representative protocol based on published methods for the simultaneous analysis of Rifampicin and this compound.[1][6]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and inject it into the HPLC system.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna, 150 x 4.6 mm, 5 µm).[1][6]
-
Mobile Phase: A gradient elution using water and methanol.
-
Flow Rate: 0.8 - 1.0 mL/min.
3. Calibration and Quantification
-
Prepare a series of calibration standards of Rifampicin and this compound in a blank matrix (e.g., drug-free plasma).
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak areas from the calibration curve.
References
- 1. akjournals.com [akjournals.com]
- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METABOLISM OF RIFAMPICIN IN THE HUMAN BODY (2nd report) [jstage.jst.go.jp]
- 4. droracle.ai [droracle.ai]
- 5. In vitro activity of rifampicin, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative assay of rifampicin and its main metabolite 25-desacetylrifampicin in human plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting carry-over of LC-MS/MS method for rifampicin, clarithromycin and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for 25-Desacetyl Rifampicin Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of 25-Desacetyl Rifampicin (B610482).
Frequently Asked Questions (FAQs)
Q1: What are the key parameters for validating an analytical method for 25-Desacetyl Rifampicin quantification?
A1: According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating an analytical method include: Specificity, Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.[1][2][3] A validation protocol should be established before conducting the validation study.[3]
Q2: I am observing instability with my this compound samples. What could be the cause?
A2: Rifampicin and its metabolites, including this compound, are known to be unstable. Degradation can be influenced by factors such as pH and exposure to light and oxidizing agents.[4] It is crucial to handle and store samples under controlled conditions to minimize degradation. For instance, adding a stabilizing agent like ascorbic acid has been suggested to protect rifampicin against autooxidation in clinical samples.[4]
Q3: What is a typical retention time for this compound in reverse-phase HPLC?
A3: The retention time for this compound can vary depending on the specific HPLC conditions. One study reported a mean retention time of 3.016 minutes using a C18 column and a mobile phase of methanol (B129727) and sodium phosphate (B84403) buffer.[5] Another method using a C18 column with a water and methanol gradient reported a retention time of approximately 8.25 minutes.[6][7]
Q4: What are the typical linearity ranges for this compound quantification?
A4: Linearity ranges are established to demonstrate a direct correlation between analyte concentration and the analytical signal.[2] For this compound, reported linear ranges include 2–10 µg/mL and 0–200 µM.[5][6][7] Another study using LC-MS/MS reported a linear range of 30.011 to 3998.837 ng/mL.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column Degradation | Replace the column with a new one. |
Issue 2: Inconsistent Retention Times
Possible Causes & Solutions
| Cause | Solution |
| Fluctuations in Pump Pressure | Check for leaks in the pump, worn seals, or air bubbles in the mobile phase. |
| Changes in Mobile Phase Composition | Ensure the mobile phase is properly mixed and degassed. |
| Temperature Variations | Use a column oven to maintain a consistent temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before injection. |
Issue 3: Noisy Baseline
Possible Causes & Solutions
| Cause | Solution |
| Air Bubbles in the Detector | Purge the detector to remove any trapped air bubbles. |
| Contaminated Mobile Phase | Filter the mobile phase and use high-purity solvents. |
| Detector Lamp Issue | Check the detector lamp's age and intensity. Replace if necessary. |
| Leaks in the System | Inspect all fittings and connections for any signs of leakage. |
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for this compound quantification.
Table 1: Linearity and Range
| Method | Linearity Range | Correlation Coefficient (r²) |
| HPLC-UV[5] | 2 - 10 µg/mL | 0.9978 |
| HPLC-PDA[6][7] | 0 - 200 µM | 0.995 |
| UPLC-MS/MS[9] | 0.1 - 20.0 µg/mL | Not Reported |
| LC-MS/MS[8] | 30.011 - 3998.837 ng/mL | Not Reported |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Method | LOD | LOQ |
| HPLC-UV[5] | 0.51 µg/mL | 1.7 µg/mL |
| HPLC-PDA[6][7] | 7.78 µM | 23.57 µM |
| UPLC-MS/MS[9] | Not Reported | 0.1 µg/mL |
Table 3: Accuracy (Recovery)
| Method | Concentration | Recovery (%) |
| HPLC-UV[5] | 5 µg/mL | 80.87% |
| HPLC-UV[5] | 7 µg/mL | 91.35% |
| HPLC-UV[5] | 9 µg/mL | 111.15% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is based on a validated method for the quantification of this compound in human urine.[5]
-
Instrumentation: Agilent Technologies HPLC system with an Agilent Eclipse XDB-C18 column.[5]
-
Mobile Phase: 65:35 (v/v) mixture of methanol and 0.01 M sodium phosphate buffer (pH 5.2).[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Detection: UV detection at 254 nm.[5]
-
Standard Preparation: A stock solution of 1 mg/mL this compound is prepared in methanol. Calibration standards are prepared by diluting the stock solution with methanol to concentrations of 2, 4, 6, 8, and 10 µg/mL.[5]
-
Sample Preparation: Urine samples are spiked with a known concentration of this compound and subjected to an extraction procedure.[5]
Protocol 2: High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection
This protocol is based on a method for the simultaneous determination of rifampicin and this compound.[6][7]
-
Instrumentation: Waters Alliance 2695 HPLC with a 2996 photodiode array detector and a reverse-phase C-18 Phenomenex Luna column.[6][7]
-
Mobile Phase: A gradient elution using water and methanol.[6][7]
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Troubleshooting Decision Tree for HPLC Issues.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. dbc.wroc.pl [dbc.wroc.pl]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 25-Desacetyl Rifampicin Pharmacokinetic Studies
Welcome to the technical support center for researchers engaged in the pharmacokinetic analysis of 25-Desacetyl Rifampicin (B610482). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and mitigate sources of variability in your experiments, ensuring data accuracy and reproducibility.
Section 1: Frequently Asked Questions (FAQs) - Understanding Variability
This section addresses the primary factors that introduce variability into the pharmacokinetic measurements of 25-Desacetyl Rifampicin.
Q1: What are the primary sources of inter-individual variability in this compound plasma concentrations?
High inter-individual variability in the pharmacokinetics of Rifampicin and its primary metabolite, this compound, is a well-documented challenge.[1] The main sources of this variability can be categorized as follows:
-
Genetic Polymorphisms: Variations in genes encoding drug-metabolizing enzymes and transporters are a significant contributor. Specifically, single nucleotide polymorphisms (SNPs) in genes like SLCO1B1 (transporter) and CES2 (metabolizing enzyme) can alter drug disposition.[2][3][4]
-
Drug-Drug Interactions (DDIs): Rifampicin is a potent inducer of various drug-metabolizing enzymes, including cytochrome P450s (CYPs).[5][6] This can accelerate the metabolism of co-administered drugs and even its own metabolism over time (auto-induction).[7][8]
-
Patient-Specific Factors: Characteristics such as body weight, HIV co-infection, and underlying liver or renal conditions can influence drug absorption, distribution, metabolism, and excretion.[1][9]
-
Formulation Quality: Differences in the bioavailability of various Rifampicin formulations can lead to significant variations in plasma exposure.[7][9]
Q2: Which specific genetic polymorphisms have the most significant impact on Rifampicin metabolism and this compound formation?
Several genetic variants have been studied for their impact on Rifampicin pharmacokinetics. The enzymes arylacetamide deacetylase (AADAC) and carboxylesterases (CES1 and CES2) are primarily responsible for the deacetylation of Rifampicin to this compound.[4] Polymorphisms in the genes encoding these enzymes and related drug transporters can lead to significant pharmacokinetic changes.
Table 1: Impact of Key Genetic Polymorphisms on Rifampicin Pharmacokinetics
| Gene | SNP | Effect on Pharmacokinetics |
| SLCO1B1 | rs11045819 (CA vs. CC) | Patients with the variant allele (CA) showed 42% lower Rifampicin exposure (AUC), 34% lower peak concentration (Cmax), and 63% greater apparent oral clearance.[2] |
| SLCO1B1 | rs4149032 | Heterozygous and homozygous patients for this polymorphism exhibited reductions in Rifampicin bioavailability by 18% and 28%, respectively.[2] |
| SLCO1B1 | rs2306283 (AA vs. GG) | Pediatric patients with the homozygous variant (AA) had significantly lower Rifampicin Cmax and AUC (0-8h).[2] |
| CES2 | c.-2263A > G | This promoter region variant is associated with altered Rifampicin metabolism.[3] The c.-2263G allele was shown to decrease the transcriptional activity of the gene, potentially affecting the rate of this compound formation.[3] |
Q3: How does Rifampicin's enzyme induction affect its own metabolism and the measurement of this compound over time?
Rifampicin is known to induce its own metabolism, a process called auto-induction.[7] This process typically reaches its maximum effect within the first 1-2 weeks of daily therapy.[8] The induction leads to a time-dependent decrease in exposure to both Rifampicin and this compound. Studies have shown a reduction in median exposure of 30-40% over the first few days of treatment. This is a critical factor to consider in study design, as samples taken at different time points in a treatment course are not directly comparable without accounting for this effect.
Section 2: Troubleshooting Experimental Issues
This guide provides solutions to common problems encountered during the quantification of this compound.
Q1: My measured concentrations of this compound are inconsistent or lower than expected. What could be the cause?
Inconsistent or unexpectedly low concentrations often point to pre-analytical sample instability. Rifampicin and its metabolites are susceptible to degradation.
-
pH-Dependent Stability: The stability of Rifampicin is pH-dependent.[10] Changes in the pH of biological samples during storage or processing can accelerate degradation.[11]
-
Auto-oxidation: Rifampicin can undergo auto-oxidation to Rifampicin-quinone.[10] The addition of antioxidants like ascorbic acid to clinical samples has been suggested to mitigate this.[10]
-
Temperature: The most common method to slow degradation is lowering the temperature.[11] Plasma or serum samples should be processed promptly and stored at -80°C until analysis.
-
Light Exposure: Protect samples from light, as Rifampicin is known to be light-sensitive.
Troubleshooting Workflow: Investigating Inconsistent Results
Caption: Troubleshooting decision tree for inconsistent results.
Q2: My bioanalytical method shows poor linearity or accuracy at the lower limit of quantification (LLOQ). How can I fix this?
Issues with linearity and LLOQ often stem from the analytical method itself or sample preparation.
-
Method Sensitivity: Your method may not be sensitive enough. For UPLC-MS/MS, this could involve optimizing mass transitions (m/z) or chromatographic conditions for better peak shape and signal-to-noise ratio.[12][13]
-
Sample Preparation: Inefficient sample cleanup can lead to matrix effects, where other components in the plasma suppress or enhance the analyte signal, particularly at low concentrations. Consider a more robust sample preparation technique, such as solid-phase extraction (SPE) or using a protein precipitation plate that also removes phospholipids.[12]
-
Internal Standard (IS): Ensure your internal standard (preferably a stable isotope-labeled version of the analyte) behaves similarly to the analyte during extraction and ionization and provides a consistent signal across all samples.
Section 3: Recommended Experimental Protocols
Adhering to a validated, standardized protocol is crucial for reducing variability. Below is a synthesized protocol based on published methodologies.
Protocol 1: Plasma Sample Collection and Processing
-
Blood Collection: Draw blood samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Record the exact time of collection relative to drug administration.
-
Plasma Separation: Within 30-60 minutes of collection, centrifuge the blood samples at approximately 1500-2000 x g for 10-15 minutes at 4°C.
-
Aliquoting: Immediately transfer the resulting plasma into clearly labeled, light-protected polypropylene (B1209903) cryovials.
-
Storage: Snap-freeze the plasma aliquots and store them at -80°C until analysis. Minimize freeze-thaw cycles.
Protocol 2: UPLC-MS/MS Quantification of this compound
This protocol is a composite based on common parameters from validated methods.[12][13]
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 30-50 µL of plasma, add 100-150 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid and the internal standard, such as Rifampicin-d8).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (>10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for injection.
-
-
Chromatographic Conditions:
-
System: UPLC coupled to a tandem mass spectrometer (MS/MS).
-
Column: A reverse-phase C18 column (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm) is commonly used.[12]
-
Mobile Phase A: 5-10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water.[12][13]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[12]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a re-equilibration step.
-
Column Temperature: Maintained at 40-45°C.[12]
-
-
Mass Spectrometry Conditions:
-
Method Validation: The method must be fully validated according to regulatory guidelines (e.g., EMA, FDA), assessing selectivity, linearity, LLOQ, accuracy, precision, matrix effects, and stability.[14][15]
Standard Pharmacokinetic Study Workflow
Caption: Standard workflow for a clinical pharmacokinetic study.
Section 4: Data and Method Parameters
Table 2: Typical Bioanalytical Method Validation Parameters
The following table summarizes typical performance characteristics for validated HPLC and UPLC-MS/MS methods used to quantify this compound.
| Parameter | HPLC-PDA / UV[16][17] | UPLC-MS/MS[13] | Acceptance Criteria (Typical)[14] |
| Analyte | This compound | This compound | N/A |
| Linearity Range | 2 - 10 µg/mL (urine)[17] or 0 - 200 µM (in vitro)[16] | 0.1 - 20.0 µg/mL (plasma)[13] or LLOQ at 0.05 mg/L | Correlation coefficient (r²) > 0.99 |
| LLOQ (Lower Limit of Quant.) | 1.7 µg/mL (urine)[17] or 23.57 µM (in vitro)[18] | 0.1 µg/mL (plasma)[13] or 0.05 mg/L (plasma) | Accuracy within ±20%, Precision ≤20% |
| Intra-day Precision (%CV) | < 3.2%[17] | < 15% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | Not always reported | < 15% | ≤15% (≤20% at LLOQ) |
| Accuracy (% Bias) | 80 - 111% (Recovery)[17] | Within ±15% of nominal value | Within ±15% (±20% at LLOQ) |
Section 5: Metabolic Pathway
Rifampicin is primarily metabolized in the liver to its active metabolite, this compound, through deacetylation by esterase enzymes.[19] It can also be degraded through other pathways.
Metabolic Conversion of Rifampicin
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Relationship between CES2 genetic variations and rifampicin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Pharmacokinetic drug interactions with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]
- 9. mdpi.com [mdpi.com]
- 10. dbc.wroc.pl [dbc.wroc.pl]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. akjournals.com [akjournals.com]
- 17. researchgate.net [researchgate.net]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. semanticscholar.org [semanticscholar.org]
Validation & Comparative
Comparative Analysis of 25-Desacetyl Rifampicin and Rifampicin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 25-Desacetyl Rifampicin (B610482) and its parent compound, Rifampicin. The information presented is collated from preclinical studies to assist in research and development efforts within the fields of microbiology and pharmacology.
Executive Summary
Rifampicin, a cornerstone in the treatment of tuberculosis, is metabolized in the liver to its primary active metabolite, 25-Desacetyl Rifampicin.[1][2][3] While Rifampicin's potent antibacterial properties are well-established, its desacetylated form also exhibits significant, albeit comparatively reduced, antimicrobial activity. This guide delves into a side-by-side comparison of their efficacy, supported by experimental data, to provide a clear perspective on their individual contributions to the overall therapeutic effect.
Data Presentation: In Vitro Activity
The antimicrobial potency of this compound and Rifampicin is most commonly evaluated by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound | Organism | MIC Range (mg/L) | Reference |
| Rifampicin | Mycobacterium tuberculosis | 0.125 - 0.25 | [4][5] |
| This compound | Mycobacterium tuberculosis | 0.125 - 0.25 | [4][5] |
| Rifampicin | Mycobacterium africanum | Not explicitly stated, but activity is comparable to this compound | [6] |
| This compound | Mycobacterium africanum | 0.125 - 0.50 | [4][5] |
| Rifampicin | Mycobacterium bovis | Not explicitly stated, but activity is comparable to this compound | [6] |
| This compound | Mycobacterium bovis | 0.125 - 1.0 | [4][5] |
| Rifampicin | Mycobacterium bovis BCG | Not explicitly stated, but activity is comparable to this compound | [6] |
| This compound | Mycobacterium bovis BCG | 0.016 - 0.125 | [4][5] |
| This compound | M. smegmatis | 2.66 µM | [7] |
Note: The in vitro inhibitory activity of this compound against drug-susceptible isolates of Mycobacterium tuberculosis, Mycobacterium africanum, and Mycobacterium bovis has been found to be comparable to that of Rifampicin.[6] However, for some strains, the MICs for this compound can be slightly higher.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide were primarily determined using the following methods:
-
Broth Microdilution Method: This technique involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is read as the lowest concentration of the agent that inhibits visible growth.
-
Radiometric Method (e.g., BACTEC system): This method is often used for slow-growing mycobacteria. The microorganisms are cultured in a liquid medium containing a 14C-labeled substrate. The amount of 14CO2 produced by metabolically active bacteria is measured. The MIC is determined as the lowest drug concentration that inhibits metabolic activity (i.e., reduces 14CO2 production) by 99% compared to a drug-free control.[4][5]
-
Agar (B569324) Proportionality Method: This method is commonly used for Mycobacterium tuberculosis susceptibility testing. The drug is incorporated into a solid agar medium at various concentrations. A standardized inoculum of the bacteria is then plated onto the drug-containing and drug-free control media. The MIC is the lowest concentration that inhibits more than 99% of the bacterial population compared to the control.[4][5]
Checkerboard Assay for Drug Interaction Analysis
To assess the interaction between Rifampicin and this compound, a checkerboard assay can be performed. This method involves a two-dimensional array of serial dilutions of both compounds, alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:
-
Synergy: FIC index ≤ 0.5
-
Additive effect: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Studies have shown an additive effect between rifamycins (B7979662) and their 25-deacetyl metabolites.[8][9]
Visualizations
Metabolic Pathway of Rifampicin
Caption: Metabolic conversion of Rifampicin to this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Concluding Remarks
This compound, the primary active metabolite of Rifampicin, demonstrates considerable antibacterial activity, often comparable to its parent compound against various mycobacterial species. This intrinsic activity contributes to the overall therapeutic efficacy of Rifampicin. For drug development professionals, understanding the distinct yet cooperative roles of both the parent drug and its active metabolite is crucial for optimizing dosing regimens and developing novel antitubercular agents. Further research into the synergistic or additive effects of these compounds could pave the way for more effective treatment strategies.
References
- 1. droracle.ai [droracle.ai]
- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COMPARATIVE PHARMACOKINETICS OF RIFAMPICIN AND this compound IN HEALTHY VOLUNTEERS AFTER SINGLE ORAL DOSE ADMINISTRATION | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Activity of rifapentine and its metabolite 25-O-desacetylrifapentine compared with rifampicin and rifabutin against Mycobacterium tuberculosis, Mycobacterium africanum, Mycobacterium bovis and M. bovis BCG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. caymanchem.com [caymanchem.com]
- 8. In vitro activity of rifampicin, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of rifampicin, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of 25-Desacetyl Rifampicin
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for successful drug development and therapeutic monitoring. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 25-Desacetyl Rifampicin, a primary active metabolite of the antibiotic Rifampicin.
This document outlines the experimental protocols for both analytical techniques and presents a comparative analysis of their performance based on published data. The information herein is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.
Introduction to this compound Analysis
This compound is a microbiologically active metabolite of Rifampicin.[1] Accurate measurement of its concentration in various biological matrices is crucial for pharmacokinetic studies, drug-drug interaction assessments, and therapeutic drug monitoring. Both HPLC with ultraviolet (UV) detection and LC-MS have been successfully employed for this purpose. The choice between these two powerful techniques often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS are crucial for reproducibility and method validation. The following sections provide established protocols for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method
A common approach for HPLC analysis involves reversed-phase chromatography coupled with UV detection.
Instrumentation : A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is sufficient.
Chromatographic Conditions :
-
Column : A reversed-phase C18 column is typically used for separation.[1][2]
-
Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.[1][2][3] For instance, a mobile phase of 65:35 v/v methanol: 0.01 M sodium phosphate buffer (pH 5.2) has been reported.[3]
-
Detection : The UV detection wavelength is generally set at 254 nm.[1][2][3]
-
Injection Volume : Injection volumes can vary, with 15 µL being a reported value.[1]
-
Column Temperature : The analysis is often performed at a controlled temperature, such as 27 °C.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS, particularly tandem mass spectrometry (LC-MS/MS), offers enhanced selectivity and sensitivity, making it a powerful tool for bioanalysis.
Instrumentation : An LC system coupled to a triple quadrupole mass spectrometer is typically used.
Chromatographic Conditions :
-
Column : A reversed-phase C18 column, such as a Gemini NX C18, is often employed.[4]
-
Mobile Phase : Isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous component (e.g., 5 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is common.[5]
-
Flow Rate : Flow rates are generally in the range of what is used for standard HPLC.
-
Ionization : Electrospray ionization (ESI) in the positive ion mode is frequently used for the analysis of Rifampicin and its metabolites.[6]
-
Detection : Detection is performed using multiple reaction monitoring (MRM) to ensure high specificity and sensitivity.[7]
Performance Comparison
The choice between HPLC and LC-MS often comes down to a trade-off between cost, complexity, and the required analytical performance. The following table summarizes the key performance characteristics of both methods for the quantification of this compound, based on data from various studies.
| Parameter | HPLC | LC-MS/MS |
| Linearity Range | 2 - 10 µg/mL[3] | 70.4 - 3379.2 ng/mL[7] |
| Limit of Detection (LOD) | 0.51 µg/mL[3] | Not explicitly stated, but LLOQ is very low. |
| Limit of Quantification (LOQ/LLOQ) | 1.7 µg/mL[3] | 0.1 µg/mL (in urine)[5], 70 ng/mL (in plasma)[7] |
| Selectivity | Good, but susceptible to interference from matrix components. | Excellent, due to the specificity of mass detection.[7] |
| Sensitivity | Generally lower than LC-MS/MS. | High, allowing for the detection of low concentrations.[7] |
| Run Time | ~3 minutes[3] | ~1.4 minutes[7] |
Visualizing the Workflow and Method Comparison
To better illustrate the processes and decision-making involved in the analysis of this compound, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of HPLC and LC-MS methods.
Caption: Logical flow for selecting between HPLC and LC-MS methods.
Conclusion
Both HPLC and LC-MS are robust and reliable methods for the quantification of this compound. The choice of method should be guided by the specific requirements of the study.
-
HPLC is a cost-effective and widely accessible technique suitable for routine analysis where high sensitivity is not the primary concern. It has been shown to provide good linearity, accuracy, and precision for the quantification of this compound in various matrices.[3]
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for applications requiring the detection of trace amounts of the analyte or when dealing with complex biological matrices where interferences are a concern.[7] Its ability to provide structural information through mass fragmentation is an added advantage in metabolite identification studies.
Ultimately, a thorough validation of the chosen method in the specific matrix of interest is essential to ensure the generation of high-quality, reliable data for research and clinical applications.
References
A Comparative Pharmacokinetic Analysis of Rifampicin and its Active Metabolite, 25-Desacetyl Rifampicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the frontline anti-tuberculosis drug, rifampicin (B610482), and its primary and microbiologically active metabolite, 25-desacetyl rifampicin. The information presented herein is supported by experimental data to aid in research and development involving these compounds.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for rifampicin and this compound, compiled from studies in healthy adult volunteers following oral administration.
| Pharmacokinetic Parameter | Rifampicin | This compound | Reference |
| Maximum Plasma Concentration (Cmax) | High | Low (significantly smaller than rifampicin) | [1] |
| Time to Cmax (Tmax) | ~2.2 hours | ~3.8 hours | [1][2] |
| Area Under the Curve (AUC) | High | ~14% of Rifampicin AUC | [3] |
| Apparent Clearance (CL/F) | ~10.3 L/h | ~95.8 L/h | [4][5] |
| Elimination Half-life (t1/2) | ~2-3 hours | Not consistently reported | [4] |
| Plasma Protein Binding | ~80% | Not definitively reported for rifampicin metabolite; 93% for rifapentine (B610483) metabolite | [6][7] |
Interpretation of Pharmacokinetic Differences
Rifampicin is rapidly absorbed after oral administration, reaching peak plasma concentrations relatively quickly. Its principal metabolite, this compound, is formed through deacetylation and appears in the plasma later, as indicated by its longer Tmax.[1][2] The exposure to this compound is substantially lower than that of the parent drug, with an AUC that is approximately an order of magnitude smaller.[1][3] This is further supported by the significantly higher apparent clearance of the metabolite compared to rifampicin.[4][5]
While this compound possesses antimicrobial activity, its contribution to the overall therapeutic effect of rifampicin treatment is considered to be low due to its lower systemic exposure.[3] The half-life of this compound is not well-documented in comparative studies. Similarly, while rifampicin's plasma protein binding is established at around 80%, the specific protein binding of its 25-desacetyl metabolite has not been definitively reported in the reviewed literature.[6] Studies on the related compound rifapentine show high protein binding for its desacetyl metabolite, but this may not be directly applicable.[7]
Experimental Methodologies
The data presented in this guide are primarily derived from in vivo pharmacokinetic studies in healthy human volunteers and patients, as well as in vitro analytical methods.
In Vivo Pharmacokinetic Study Protocol
A representative experimental design for a comparative pharmacokinetic study of rifampicin and this compound is as follows:
-
Study Design: An open-label, single-dose, randomized, two-period, crossover bioequivalence study.[1][2]
-
Subjects: Healthy adult volunteers.
-
Drug Administration: A single oral dose of rifampicin (e.g., 600 mg) administered after an overnight fast.[5]
-
Blood Sampling: Venous blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours).[4]
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Pharmacokinetic Analysis: Plasma concentrations of rifampicin and this compound are determined at each time point. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental analysis.[1][2]
Analytical Method for Plasma Concentration Determination
The quantification of rifampicin and this compound in plasma is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma samples are prepared by protein precipitation with a solvent like methanol (B129727).[8]
-
Chromatographic Separation: The analytes are separated on a reverse-phase column (e.g., C18) using a mobile phase gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).[8]
-
Detection: Detection is achieved using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions are monitored for rifampicin and this compound for accurate quantification.[4]
Visualized Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Population pharmacokinetics of rifampicin and 25-deacetyl-rifampicin in healthy Asian adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetic Analysis of Rifampicin in Plasma, Cerebrospinal Fluid, and Brain Extracellular Fluid in South African Children with Tuberculous Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Binding of Rifapentine and Its 25-Desacetyl Metabolite in Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
25-Desacetyl Rifampicin: A Validated Marker for Therapeutic Drug Monitoring of Rifampicin?
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Rifampicin (B610482) remains a cornerstone of treatment for tuberculosis and other mycobacterial infections. However, its significant pharmacokinetic variability necessitates therapeutic drug monitoring (TDM) to optimize efficacy and minimize toxicity. While rifampicin concentrations are routinely monitored, the contribution of its main active metabolite, 25-desacetyl rifampicin, to the overall therapeutic effect has prompted investigations into its utility as an additional or alternative TDM marker. This guide provides a comprehensive comparison of this compound and its parent drug, rifampicin, as TDM markers, supported by experimental data and detailed protocols.
Performance Comparison: Rifampicin vs. This compound
The decision to incorporate this compound into TDM strategies hinges on its pharmacokinetic properties, in vitro activity, and correlation with clinical outcomes relative to rifampicin.
Pharmacokinetic Profile
Rifampicin is primarily metabolized in the liver to this compound.[1] This metabolite is also microbiologically active.[1] However, exposure to this compound is considerably lower than that of the parent drug. Studies in tuberculosis patients have shown that the area under the concentration-time curve (AUC) of this compound is only about 14% of the rifampicin AUC.[1][2]
A moderate correlation has been observed between rifampicin and this compound concentrations, with a stronger correlation noted between their respective AUCs.[1] However, the substantial inter-individual variability in the metabolism of rifampicin can affect the metabolite-to-parent drug ratio.
Table 1: Comparison of Pharmacokinetic Parameters
| Parameter | Rifampicin | This compound | Key Considerations |
| Primary Role | Parent Drug | Active Metabolite | Both contribute to the overall antibacterial effect. |
| Systemic Exposure (AUC) | High | Low (approx. 14% of Rifampicin)[1][2] | The lower concentration of the metabolite may present analytical challenges. |
| Half-life | Variable (subject to auto-induction) | Dependent on rifampicin's metabolism | The pharmacokinetics of both are intertwined. |
| Correlation with Parent Drug | - | Moderate for concentrations, stronger for AUC[1] | The relationship is not always directly proportional due to metabolic variability. |
In Vitro Activity
Both rifampicin and this compound exhibit activity against Mycobacterium tuberculosis. Studies have shown that the in vitro inhibitory activity of this compound is comparable to that of rifampicin.[3][4][5] Furthermore, research indicates an additive effect when both compounds are tested in combination, suggesting that the presence of the metabolite contributes to the overall bactericidal activity.[6][7]
Table 2: In Vitro Activity against Mycobacterium tuberculosis
| Compound | Minimum Inhibitory Concentration (MIC) Range | Bactericidal Activity | Combined Effect |
| Rifampicin | 0.03 - 1 µg/mL[6] | Potent | - |
| This compound | Similar to Rifampicin[3][4][5] | Comparable to Rifampicin[3][4] | Additive effect with Rifampicin[6][7] |
Clinical Utility in Therapeutic Drug Monitoring
While this compound is an active metabolite that contributes to the overall efficacy of rifampicin, its validation as a superior or even essential TDM marker is not yet firmly established by clear clinical outcome data. The current consensus for TDM in tuberculosis treatment primarily focuses on achieving target exposures for rifampicin.[8]
The rationale for monitoring this compound would be to obtain a more complete picture of the total active drug exposure, especially in patients with altered metabolism. However, the significantly lower concentrations and the moderate correlation with the parent drug may limit its independent predictive value for treatment success or failure.
Experimental Protocols
Accurate and validated bioanalytical methods are crucial for TDM. The simultaneous quantification of rifampicin and this compound is typically achieved using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed LC-MS/MS Protocol for Simultaneous Quantification
This protocol is a composite based on several validated methods described in the literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 300 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing an internal standard (e.g., rifampicin-d8 (B12428626) or a suitable analogue).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over a short run time (e.g., 3-5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Rifampicin: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 823.4 → 791.4).
-
This compound: Monitor the transition from its precursor ion to a specific product ion (e.g., m/z 781.4 → 749.4).
-
Internal Standard: Monitor the specific transition for the chosen internal standard.
-
4. Quantification
-
Construct a calibration curve using standards of known concentrations of rifampicin and this compound in a biological matrix.
-
Quantify the analytes in the study samples by comparing their peak area ratios to the internal standard against the calibration curve.
Visualizations
Rifampicin Metabolism Pathway
Caption: Metabolic conversion of rifampicin to this compound in the liver.
Therapeutic Drug Monitoring Workflow
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Activity of rifapentine and its metabolite 25-O-desacetylrifapentine compared with rifampicin and rifabutin against Mycobacterium tuberculosis, Mycobacterium africanum, Mycobacterium bovis and M. bovis BCG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of rifampicin, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of rifampicin, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rifampicin drug monitoring in TB patients: new evidence for increased dosage? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Analysis of 25-Desacetyl Rifampicin
This guide provides a comparative overview of various analytical methods for the quantification of 25-Desacetyl Rifampicin (B610482) (25-DR), the primary active metabolite of the cornerstone anti-tuberculosis drug, Rifampicin.[1][2] Given the significant inter-individual and intra-individual pharmacokinetic variability of Rifampicin, monitoring its metabolite is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and ensuring treatment efficacy.[2][3]
While a formal inter-laboratory comparison study for 25-DR analysis has not been identified in published literature, this document compiles and compares the performance of several single-laboratory validated methods. This guide is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of a suitable analytical method.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance parameters of various High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods reported for the analysis of 25-Desacetyl Rifampicin in different biological matrices.
| Method | Matrix | Linearity Range | LLOQ | LLOD | Retention Time (min) | Recovery (%) | Reference |
| HPLC-UV | Plasma | 0.25 - 15.0 µg/mL | - | - | 2.9 | 90 - 113 | Hemanth Kumar et al., 2003[4][5] |
| HPLC-UV | Human Urine | 2 - 10 µg/mL | 1.7 µg/mL | 0.51 µg/mL | 3.016 | 80.9 - 111.1 | Pan et al., 2018[6] |
| HPLC-PDA | Human Liver Microsomes | 0 - 200 µM | 23.57 µM | 7.78 µM | 8.25 | - | Kumar et al., 2019[7][8][9] |
| UPLC-MS/MS | Plasma | 0.1 - 20.0 µg/mL | 0.1 µg/mL | - | Not Specified | - | Karaźniewicz-Łada et al., 2023[10] |
| LC-MS/MS | Plasma | Not Specified | 0.05 µg/mL | - | Not Specified | - | Allers et al., 2023[1] |
| LC/MS² | Human Plasma | 70.4 - 3379.2 ng/mL | 70.4 ng/mL | - | Not Specified | ~100 | Tusa et al.[11][12] |
Experimental Protocols
Detailed methodologies for two distinct analytical techniques are provided below, representing common approaches for the quantification of this compound.
Method 1: HPLC with UV Detection in Human Plasma and Urine
This method is a robust and widely accessible technique for pharmacokinetic studies.[4][5]
-
Sample Preparation (Plasma):
-
To 0.5 mL of plasma in a screw-capped tube, add 50 µL of internal standard (Rifapentine).
-
Add 2 mL of a tertiary butyl methyl ether and ethyl acetate (B1210297) mixture (9:1 v/v).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of 0.05 M phosphate (B84403) buffer and acetonitrile (B52724) (55:45 v/v).[4][5]
-
Flow Rate: Not specified.
-
Method 2: UPLC-MS/MS in Human Plasma
This method offers high sensitivity and selectivity, making it ideal for applications requiring low detection limits.[10]
-
Sample Preparation:
-
Utilize a simple protein precipitation technique.
-
Add methanol (B129727) to a 20 µL plasma sample to precipitate proteins.[10]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for injection into the UPLC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: UPLC system coupled with a tandem mass spectrometer.
-
Column: Kinetex Polar C18 column (2.6 μm; 150 × 3 mm).[10]
-
Mobile Phase: A gradient elution using 5mM ammonium (B1175870) acetate and acetonitrile, both containing 0.1% formic acid.[10]
-
Detection: Tandem mass spectrometry (MS/MS) with specific precursor-to-product ion transitions for this compound and its deuterated internal standard (25-dRIF-d8).[1]
-
Mandatory Visualization
The following diagrams illustrate the general workflow and metabolic pathway relevant to the analysis of this compound.
Caption: General workflow for the analysis of this compound.
Caption: Simplified metabolic and degradation pathway of Rifampicin.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. eprints.nirt.res.in [eprints.nirt.res.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. New approach to rifampicin stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
25-Desacetyl Rifampicin: A Comparative Analysis of its Activity Against Rifampicin-Resistant Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of 25-desacetyl rifampicin (B610482), the primary active metabolite of rifampicin, against rifampicin-resistant strains of Mycobacterium tuberculosis. The information presented herein is intended to support research and drug development efforts in the field of tuberculosis treatment.
Executive Summary
Rifampicin is a cornerstone of first-line tuberculosis therapy. Its bactericidal activity relies on the inhibition of the bacterial DNA-dependent RNA polymerase, encoded by the rpoB gene. Resistance to rifampicin, primarily mediated by mutations within the rpoB gene, poses a significant threat to effective tuberculosis control. 25-desacetyl rifampicin is the main metabolite of rifampicin and exhibits antimicrobial activity. This guide examines its efficacy, particularly against rifampicin-resistant isolates, based on available experimental data. The evidence indicates that while this compound is as active as its parent compound against susceptible strains, it does not overcome the high-level resistance conferred by common rpoB mutations.
Comparative In Vitro Activity
Experimental data demonstrates that the in vitro activity of this compound against drug-susceptible Mycobacterium tuberculosis is comparable to that of rifampicin. However, for strains with high-level rifampicin resistance, this compound shows markedly diminished efficacy.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and rifampicin against susceptible and resistant M. tuberculosis strains.
Table 1: Activity against Rifampicin-Susceptible M. tuberculosis
| Compound | MIC Range (mg/L) | Method | Reference Strain(s) |
| This compound | 0.125 - 0.25 | BACTEC Radiometric | H37Rv and clinical isolates |
| Rifampicin | ~0.25 | BACTEC Radiometric | H37Rv and clinical isolates |
This table indicates that for susceptible strains, the activity of this compound is similar to that of rifampicin.
Table 2: Activity against Rifampicin-Resistant M. tuberculosis
| Compound | Concentration Tested (mg/L) | Result | Method | Resistant Isolate(s) |
| This compound | up to 32 | No inhibition of growth | BACTEC Radiometric | Clinical Isolate 920492 (High-level resistance) |
| Rifampicin | up to 32 | No inhibition of growth | BACTEC Radiometric | Clinical Isolate 920492 (High-level resistance) |
This table highlights that against at least one clinical isolate with high-level rifampicin resistance, this compound was not effective, even at high concentrations.[1]
Mechanism of Action and Resistance
The mechanism of action for both rifampicin and its 25-desacetyl metabolite is the inhibition of the bacterial DNA-dependent RNA polymerase. Resistance arises from mutations in the rpoB gene, which alter the drug's binding site on the enzyme, thereby reducing its inhibitory effect.
References
The Correlation of 25-Desacetyl Rifampicin Levels with Clinical Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the utility of monitoring 25-desacetyl rifampicin (B610482) levels versus other established and emerging biomarkers in predicting clinical outcomes of rifampicin-based tuberculosis therapy. The information is supported by experimental data, detailed methodologies, and visual workflows to facilitate a clear understanding of the current landscape.
Introduction
Rifampicin is a cornerstone of first-line tuberculosis treatment. Its clinical efficacy is dependent on achieving adequate drug exposure at the site of infection. Rifampicin is metabolized in the liver to its primary metabolite, 25-desacetyl rifampicin, which also possesses antibacterial activity.[1][2] This has led to the hypothesis that monitoring levels of this metabolite, in addition to the parent drug, could provide a more accurate prediction of treatment success. However, the clinical significance of this compound concentrations remains a subject of investigation.
This guide will objectively compare the correlation of this compound levels with clinical outcomes against the established practice of therapeutic drug monitoring (TDM) of rifampicin and explore alternative biomarkers.
Data Presentation: Quantitative Analysis
The following tables summarize key pharmacokinetic parameters and their correlation with clinical outcomes for rifampicin and this compound.
Table 1: Pharmacokinetic Parameters of Rifampicin and this compound
| Parameter | Rifampicin | This compound | Reference |
| Time to Peak Concentration (Tmax) | ~2.2 hours | ~3.8 hours | [2] |
| Area Under the Curve (AUC) Ratio (Metabolite/Parent) | N/A | Approximately 10-14% | [1][2] |
| Correlation with Rifampicin AUC24 | Weak (R² = 0.13) | Moderate (R² = 0.58) | [1] |
Table 2: Correlation of Drug Exposure with Clinical Outcomes in Tuberculosis Treatment
| Biomarker | Correlation with Favorable Outcomes | Key Findings | Reference |
| Rifampicin Cmax & AUC | Established | Low rifampicin concentrations are associated with unfavorable treatment outcomes, including treatment failure and relapse.[3] Therapeutic targets have been proposed (e.g., Cmax >8 mg/L).[4] | [3][4] |
| This compound Levels | Not Well-Established | Concentrations of the metabolite are much lower than the parent drug.[2] Its contribution to the overall therapeutic effect is considered minor, and it does not appear to contribute significantly to the variability of the global therapeutic effect.[2] | [1][2] |
| Plasma TB Drug-Activity (TDA) Assay | Promising | Higher TDA values correlated with faster time to sputum culture conversion, suggesting it may be a better predictor of treatment response than rifampin AUC0-24/MIC in some contexts. | [5] |
| GeneXpert Cycle Threshold (Ct) | Investigational | Used to risk-stratify patients and as a marker of residual bacterial load to predict treatment duration. | [6] |
Comparison with Alternatives
Therapeutic drug monitoring of the parent drug, rifampicin , specifically its peak concentration (Cmax) and the area under the concentration-time curve (AUC), remains the gold standard for assessing treatment efficacy.[3] Suboptimal exposure to rifampicin has been clearly linked to poor clinical outcomes.[3]
In contrast, the available evidence does not support a strong, independent correlation between This compound levels and treatment success. While it is an active metabolite, its significantly lower concentrations suggest a limited role in the overall therapeutic effect.[1][2]
Emerging alternative biomarkers show promise. The plasma TB drug-activity (TDA) assay , which measures the combined bactericidal effect of the drug and its metabolites in a patient's plasma, has demonstrated a better correlation with sputum culture conversion than rifampicin AUC/MIC in some studies.[5] Molecular markers, such as the GeneXpert cycle threshold (Ct) value , are also being investigated as tools to assess bacterial load and predict necessary treatment duration.[6]
Experimental Protocols
Measurement of Rifampicin and this compound in Plasma by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of rifampicin and its metabolite. Specific parameters may require optimization based on the instrumentation used.
-
Sample Preparation:
-
Collect whole blood in EDTA tubes.
-
Centrifuge to separate plasma.
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of rifampicin).
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Optimized for separation and peak shape.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for rifampicin and this compound are monitored.
-
Assessment of Clinical Outcomes: Sputum Culture Conversion
Sputum culture conversion is a key intermediate endpoint in tuberculosis clinical trials, indicating a patient's response to treatment.
-
Sputum Collection:
-
Collect sputum samples from patients at baseline and at regular intervals during treatment (e.g., weekly or bi-weekly for the first two months, then monthly).
-
-
Sputum Processing and Culture:
-
Decontaminate and process the sputum samples to remove commensal bacteria.
-
Inoculate the processed sputum onto both liquid (e.g., Mycobacteria Growth Indicator Tube - MGIT) and solid (e.g., Löwenstein-Jensen) culture media.
-
Incubate cultures according to standard laboratory protocols.
-
-
Definition of Conversion:
-
Sputum culture conversion is typically defined as two consecutive negative cultures taken at least one week apart.[7] The time to conversion is a critical parameter.
-
Favorable outcome is often associated with earlier culture conversion (e.g., within the first two months of treatment).
-
Unfavorable outcomes include treatment failure (persistent positive cultures) or relapse (culture positivity after initial conversion).
-
Mandatory Visualization
Signaling Pathway: Rifampicin Metabolism
Caption: Rifampicin is absorbed and metabolized in the liver to its active form, this compound.
Experimental Workflow: Therapeutic Drug Monitoring and Outcome Assessment
Caption: Workflow from sample collection to the correlation of drug levels with clinical outcomes.
Conclusion
While this compound is an active metabolite of rifampicin, the current body of evidence does not support its routine measurement as a strong, independent predictor of clinical outcomes in tuberculosis therapy. Its low plasma concentrations relative to the parent drug suggest a minor contribution to the overall therapeutic effect. Therapeutic drug monitoring of rifampicin (Cmax and AUC) remains the most established pharmacokinetic predictor of treatment success. Promising alternative biomarkers, such as the plasma TB drug-activity assay, warrant further investigation as they may offer a more holistic view of the in-vivo bactericidal activity of rifampicin and its metabolites. Researchers and clinicians should continue to focus on optimizing rifampicin exposure as a primary strategy to improve tuberculosis treatment outcomes.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Rifampicin drug monitoring in TB patients: new evidence for increased dosage? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic Biomarkers for Quantifying the Mycobacterial Effect of High Doses of Rifampin in Patients with Rifampin-susceptible Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using biomarkers to predict TB treatment duration (Predict TB): a prospective, randomized, noninferiority, treatment shortening clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2021 State and City TB Report: Sputum Culture Conversion | Tuberculosis Data | CDC [cdc.gov]
A Comparative Guide to the Metabolic Profiles of Rifampicin Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of the front-line anti-tuberculosis drug, rifampicin (B610482), across various species, including humans, monkeys, dogs, and rodents. Understanding species-specific differences in drug metabolism is crucial for the extrapolation of preclinical safety and efficacy data to human clinical trials. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows to support research and drug development efforts.
Interspecies Comparison of Rifampicin Metabolism
Rifampicin undergoes extensive metabolism, primarily in the liver, with the major metabolite being 25-desacetylrifampicin, which retains antibacterial activity. However, the rate and extent of this biotransformation, along with other metabolic pathways, can vary significantly among species. These differences can impact the drug's pharmacokinetic profile, efficacy, and potential for drug-drug interactions.
Quantitative Metabolic Profile
The following table summarizes the known quantitative data on the major metabolite of rifampicin, 25-desacetylrifampicin, in plasma across different species. It is important to note that direct comparative studies are limited, and data has been compiled from various sources.
| Species | Parent Drug (Rifampicin) | Major Metabolite (25-desacetylrifampicin) | Metabolite-to-Parent Ratio (Plasma AUC) | Key Notes |
| Human | Present | Present | ~14% ± 6%[1] | Metabolism is subject to auto-induction, leading to decreased exposure over time.[1] |
| Monkey (Cynomolgus) | Present | Expected to be present | Data not available | While pharmacokinetic data for rifampicin in cynomolgus monkeys is available, specific quantitative metabolite ratios have not been extensively reported in the reviewed literature. A similar compound, rifapentine, is metabolized to 25-desacetyl-rifapentine in monkeys, suggesting a comparable pathway for rifampicin.[2] |
| Dog (Beagle) | Present | Present | Data not available | Rifampicin undergoes enterohepatic cycling along with its main metabolite, 25-desacetylrifampicin.[3] The drug exhibits nonlinear pharmacokinetics and auto-induction in dogs.[4] |
| Rodent (Rat) | Present | Expected to be present | Data not available | Pharmacokinetic models in rats have been developed, but specific quantitative data on the metabolite-to-parent ratio in plasma is not readily available in the public domain.[4][5] |
Note: The absence of quantitative data for monkeys, dogs, and rodents in the table highlights a significant knowledge gap in the comparative metabolism of rifampicin. Further studies are required to fully elucidate these species-specific metabolic profiles.
Metabolic Pathway of Rifampicin
The primary metabolic pathway of rifampicin involves the deacetylation of the parent compound to form 25-desacetylrifampicin. This reaction is primarily catalyzed by hepatic B-esterases. Both rifampicin and its desacetyl metabolite can undergo further biotransformation and are subject to biliary excretion.
Experimental Protocols
The following section details a typical experimental workflow for the analysis of rifampicin and its metabolites in biological matrices, compiled from various published methods.[1][6][7][8]
Sample Preparation
A crucial step for accurate quantification is the efficient extraction of rifampicin and its metabolites from the biological matrix (e.g., plasma, urine, tissue homogenates) and removal of interfering substances.
-
Protein Precipitation: This is a common and straightforward method.
-
To 100 µL of plasma, add 300 µL of a precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard (e.g., a deuterated analog of rifampicin).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
Solid-Phase Extraction (SPE): This method provides a cleaner extract compared to protein precipitation.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol (B129727) followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the analytes of interest with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and selective quantification of drugs and their metabolites.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for rifampicin and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
-
Rifampicin: m/z 823.4 → 791.4
-
25-desacetylrifampicin: m/z 781.4 → 749.4 (Note: These transitions may vary slightly depending on the instrument and specific adducts formed.)
-
-
Data Analysis
-
Quantification: The concentration of rifampicin and its metabolites in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standards.
-
Pharmacokinetic Parameters: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
Experimental Workflow
The following diagram illustrates the general workflow for a comparative in vivo pharmacokinetic study of rifampicin.
Conclusion
This guide highlights the current understanding of the comparative metabolic profiles of rifampicin. While the primary metabolic pathway leading to 25-desacetylrifampicin appears to be conserved across species, there is a clear need for more quantitative data, particularly in non-human primates and dogs, to enable more precise interspecies scaling and prediction of human pharmacokinetics. The provided experimental protocols offer a robust framework for conducting such studies, which will be invaluable for the continued development and safe use of rifampicin and other rifamycin (B1679328) derivatives.
References
- 1. Exposure to Rifampicin and its Metabolite 25-Deacetylrifampicin Rapidly Decreases During Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disposition and metabolism of rifapentine, a rifamycin antibiotic, in mice, rats, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rifamycins Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. [Modelling of rifampicin pharmacokinetics in experimental animals administered the drug intravenously and internally] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetics of rifampicin in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetic Analysis of Rifampicin in Plasma, Cerebrospinal Fluid, and Brain Extracellular Fluid in South African Children with Tuberculous Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative assay of rifampicin and its main metabolite 25-desacetylrifampicin in human plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
A Comparative Guide to Analytical Methods for 25-Desacetyl Rifampicin Quantification
The accurate and precise measurement of 25-Desacetyl Rifampicin (B610482), the primary and active metabolite of the front-line tuberculosis drug Rifampicin, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in vitro metabolism assays. Researchers and drug development professionals rely on robust analytical methods to ensure data integrity. This guide provides a comparative overview of the most common analytical techniques employed for the quantification of 25-Desacetyl Rifampicin, with a focus on their accuracy and precision, supported by experimental data.
Performance Comparison of Analytical Methods
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the two predominant methods for the quantification of this compound. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the biological matrix. Below is a summary of their performance characteristics based on validated methods reported in the literature.
| Analytical Method | Matrix | Linearity Range | Accuracy (% Recovery) | Precision (%RSD/%CV) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Human Urine | 2–10 μg/mL | 80.87% - 111.15%[1] | 0 - 3.18%[1] | 0.51 μg/mL[1] | 1.7 μg/mL[1] |
| HPLC-PDA | In vitro (HLM) | 0–200 μM | Not Specified | Not Specified | 7.78 μM[2][3][4] | 23.57 μM[2][3][4] |
| LC-MS/MS | Human Plasma | 37.5–15000 ng/mL | <15% deviation[5] | <15% CV[5] | Not Specified | 37.5 ng/mL[5] |
| LC-MS/MS | Human Plasma | 30.000–4000.015 ng/mL | 97.13% - 103.05% of nominal | Inter-run: 1.19% - 4.88%[6] | Not Specified | 30.000 ng/mL[6] |
| LC-MS/MS | Human Plasma | 70.4 - 3379.2 ng/mL | Within ±15%[7] | Within ±15%[7] | Not Specified | 70.4 ng/mL[7] |
| UPLC-MS/MS | Human Urine | Not Specified | LLOQ Intraday: 94.3–115.7%LLOQ Interday: 86.4–106.2%QC Intraday: 87.7–108.6%QC Interday: 90.0–114.0%[8] | LLOQ Intraday: 6.0–19.4%LLOQ Interday: 4.7–12.9%QC Intraday: 3.9–13.3%QC Interday: 1.4–14.3%[8] | Not Specified | 0.1 µg/mL[8] |
Note: HLM stands for Human Liver Microsomes. PDA is a Photodiode Array detector. RSD is Relative Standard Deviation and CV is Coefficient of Variation.
Experimental Protocols
Detailed methodologies are essential for replicating experimental results. Below are representative protocols for HPLC-UV and LC-MS/MS methods.
HPLC-UV Method for Human Urine[1]
-
Sample Preparation: Urine samples are spiked with a known concentration of this compound standard.
-
Chromatographic Conditions:
-
Instrument: HPLC Agilent Technologies.
-
Column: Agilent Eclipse XDB-C18.
-
Mobile Phase: A mixture of methanol (B129727) and 0.01 M sodium phosphate (B84403) buffer (pH 5.2) in a 65:35 v/v ratio.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
LC-MS/MS Method for Human Plasma[5]
-
Sample Preparation: A protein precipitation extraction is performed on 50 μL of human plasma.
-
Chromatographic Conditions:
-
LC System: High-Pressure Liquid Chromatography (HPLC) system.
-
Stationary Phase: A suitable analytical column.
-
Mobile Phase: A mixture of formic acid, water, and acetonitrile (B52724) (0.5:55:45, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Mass Spectrometry Conditions:
-
Detector: A mass spectrometer is used for detection. Specific details on the type of mass spectrometer and its settings are crucial for method replication.
-
Visualizing the Analytical Workflow
A generalized workflow for the analysis of this compound in biological samples is depicted below. This process typically involves sample collection, preparation, chromatographic separation, detection, and data analysis.
Caption: Generalized workflow for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. [PDF] A validated stable HPLC method for the simultaneous determination of rifampicin and 25-O-desacetyl rifampicin – evaluation of in vitro metabolism | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring, Pharmacokinetic and Stability Studies of First-Line Antituberculosis Drugs in Urine [mdpi.com]
A Researcher's Guide to 25-Desacetyl Rifampicin: A Head-to-Head Supplier Comparison
For researchers and drug development professionals, the quality and consistency of active pharmaceutical ingredients and their metabolites are paramount. 25-Desacetyl Rifampicin, a major and active metabolite of the front-line tuberculosis drug Rifampicin, is a critical compound for a range of studies, from pharmacokinetics to drug interaction assays. The choice of supplier for this research compound can significantly impact the reliability and reproducibility of experimental results. This guide provides a head-to-head comparison of various suppliers of this compound, offering a framework for informed purchasing decisions. While direct comparative experimental data from suppliers is not publicly available, this guide compiles stated product specifications and outlines a comprehensive experimental protocol for users to conduct their own validation.
Supplier Overview and Stated Product Specifications
A survey of prominent chemical and standard suppliers reveals several sources for this compound. The table below summarizes the publicly available information regarding product purity and documentation. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) from suppliers before purchase, as this document provides crucial data on purity, identity, and impurity profiles.
| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Allmpus | 98.54% (by HPLC)[1] | 16783-99-6[1] | C41H56N4O11[1] | 780.9[1] | Offers a comprehensive Certificate of Analysis with HNMR, Mass, HPLC, IR, and TGA data.[1] |
| Santa Cruz Biotechnology | ≥96% or ≥95%[2] | 16783-99-6[2] | C41H56N4O11[2] | 780.90[2] | Certificate of Analysis available for lot-specific data.[2] |
| Cayman Chemical | ≥95%[3] | 16783-99-6[3] | C41H56N4O11[3] | 780.9[3] | Active against M. smegmatis.[3] |
| SynZeal | High-quality reference standard[4] | 16783-99-6[4] | C41H56N4O11[4] | 780.9[4] | Supplied with COA and analytical data.[4] |
| Simson Pharma | High-quality product[5] | 16783-99-6[5] | C41H56N4O11[6] | 780.90 g/mol [6] | Accompanied by a Certificate of Analysis.[5] |
| LGC Standards | >90%[7] or >95% (HPLC)[8] | 16783-99-6[7] | C41H56N4O11[7] | 780.90[7] | Certificate with exact weight packaging available.[7] |
| Pharmaffiliates | Not specified | 16783-99-6[9] | C41H56N4O11[9] | 780.9[9] | Supplier of pharmacopeial and non-pharmacopeial impurities.[9] |
| Venkatasai Life Sciences | Not specified | 16783-99-6[10] | C41H56N4O11[10] | 780.9[10] | Available via custom synthesis.[10] |
| CarboMer | Not specified | Not specified | Not specified | Not specified | General supplier of chemicals.[11] |
Proposed Experimental Protocol for Head-to-Head Comparison
To objectively assess the quality of this compound from different suppliers, a rigorous, multi-faceted analytical approach is recommended. The following experimental protocols are based on established methodologies for the analysis of Rifampicin and its metabolites.[12][13][14][15]
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This is the most critical test for determining the purity of the compound and identifying any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector. A Waters Alliance 2695 HPLC with a 2996 PDA detector has been used in published methods.[12][14]
-
Column: A reverse-phase C18 column (e.g., Phenomenex Luna).[12][14]
-
Mobile Phase: A gradient elution using a mixture of water and methanol (B129727) is effective.[12][14] A mobile phase of 65:35 v/v methanol: 0.01 M sodium phosphate (B84403) buffer (pH 5.2) has also been described.[13]
-
Sample Preparation:
-
Analysis:
-
Inject equal volumes of the prepared samples from each supplier.
-
Record the retention time and peak area of the main this compound peak. The retention time should be consistent across samples. Published methods show retention times around 3.016 minutes or 8.25 minutes depending on the specific method.[12][13][14]
-
Analyze the chromatogram for the presence of any additional peaks, which would indicate impurities.
-
Quantify the purity of each sample by calculating the percentage of the main peak area relative to the total peak area of all peaks in the chromatogram.
-
Compare the impurity profiles of the samples from different suppliers.
-
Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry:
-
NMR Spectroscopy:
-
Conduct ¹H and ¹³C NMR analysis to confirm the chemical structure of this compound. The resulting spectra should be compared with published data or a certified reference standard.
-
Potency Assessment (Optional, Application-Specific)
For researchers investigating the biological activity of this compound, a potency assay is recommended.
-
Microbiological Assay: Determine the Minimum Inhibitory Concentration (MIC) against a susceptible bacterial strain, such as Mycobacterium smegmatis.[3] This will provide a functional measure of the compound's activity.
-
Enzyme Inhibition Assay: If the research involves studying the interaction of this compound with specific enzymes, a relevant in vitro enzyme inhibition assay can be performed.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the compound's mechanism of action, the following diagrams are provided.
Caption: A flowchart illustrating the recommended experimental workflow for comparing this compound from different suppliers.
Rifampicin and its active metabolite, this compound, exert their antibacterial effects by inhibiting bacterial RNA synthesis.[16][17][18]
Caption: The signaling pathway illustrating how Rifampicin and its active metabolite inhibit bacterial RNA synthesis, leading to cell death.
Conclusion
The selection of a high-quality source for this compound is a critical first step in ensuring the validity of research findings. While many suppliers offer this compound, the available data on their product specifications can be limited. Therefore, it is incumbent upon the researcher to perform their own due diligence and analytical validation. By following the comprehensive experimental protocol outlined in this guide, scientists can confidently select a supplier that provides a product of the required purity, identity, and potency for their specific research needs, ultimately contributing to more robust and reliable scientific outcomes.
References
- 1. allmpus.com [allmpus.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | 16783-99-6 | SynZeal [synzeal.com]
- 5. 25 Desacetyl Rifampicin | CAS No- 16783-99-6 | Simson Pharma Limited [simsonpharma.com]
- 6. 25-Deacetyl 27-Demethyl Rifampicin | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. This compound(>90%) | LGC Standards [lgcstandards.com]
- 8. This compound(>90%) | LGC Standards [lgcstandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound : Venkatasai Life Sciences [venkatasailifesciences.com]
- 11. carbomer.com [carbomer.com]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 17. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
Safety Operating Guide
Proper Disposal of 25-Desacetyl Rifampicin: A Guide for Laboratory Professionals
The proper disposal of 25-Desacetyl Rifampicin, a major active metabolite of the antibiotic rifampicin, is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance.[1] This guide provides essential information and step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound responsibly.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow institutional and regulatory guidelines for pharmaceutical and laboratory chemical waste. Stock solutions of antibiotics are typically considered hazardous chemical waste and require specific disposal protocols.[2]
Compound Characteristics
A summary of the key characteristics of this compound is provided in the table below.
| Characteristic | Value |
| Synonyms | Desacetylrifampicin, 25-O-deacetyl-3-[(E)-[(4-methyl-1-piperazinyl)imino]methyl]-rifamycin |
| CAS Number | 16783-99-6 |
| Molecular Formula | C41H56N4O11 |
| Intended Use | Research Use Only |
| Hazard Classification | Not classified as hazardous according to GHS |
Source: Cayman Chemical Safety Data Sheet
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting. This workflow ensures that all waste streams are appropriately segregated and managed according to best practices and regulatory requirements.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Protocol
This protocol provides detailed steps for the safe handling and disposal of this compound.
Waste Segregation and Collection
Proper segregation of pharmaceutical waste is critical to ensure compliance and safety.[3]
-
Solid Waste : For trace amounts of solid this compound or empty, uncontaminated containers, consult your institution's guidelines. While the Safety Data Sheet (SDS) suggests that smaller quantities can be disposed of with household waste, institutional policies for laboratory waste are often more stringent.
-
Liquid Waste : All stock solutions and experimental liquid waste containing this compound should be treated as hazardous chemical waste.[2]
-
Collect this waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be marked with "Hazardous Waste" and the chemical constituents.
-
-
Contaminated Materials : Any personal protective equipment (PPE), such as gloves, or lab supplies (e.g., pipette tips, weigh boats) that are contaminated with this compound should be disposed of in the designated solid chemical waste stream.
Waste Container Management
Follow these best practices for managing waste containers in the laboratory:
-
Labeling : Ensure all waste containers are accurately and clearly labeled with their contents.
-
Storage : Store waste containers in a designated, secure area away from general laboratory traffic.
-
Closure : Keep waste containers sealed when not in use to prevent spills or volatilization.
Final Disposal Procedures
The final disposal of pharmaceutical waste must adhere to federal, state, and local regulations.[3][4]
-
Hazardous Waste : Hazardous pharmaceutical waste, including concentrated antibiotic solutions, is typically incinerated at a licensed facility.[5]
-
Regulatory Compliance : The disposal of this waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] It is crucial to follow all applicable regulations to avoid penalties and environmental contamination.
-
Professional Disposal : Engage a licensed hazardous waste disposal company for the collection and final disposal of all chemical waste.[6][7] Do not dispose of this compound solutions down the drain, as this can lead to contamination of water systems.[8][9]
Emergency Procedures
In the event of a spill, follow these general guidelines:
-
Personal Protection : Wear appropriate personal protective equipment, including gloves and safety goggles.[6]
-
Containment : For solid spills, mechanically pick up the material. For liquid spills, absorb with an inert material.
-
Cleaning : Clean the spill area thoroughly.
-
Disposal : Dispose of all cleanup materials as hazardous waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. danielshealth.com [danielshealth.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. medprodisposal.com [medprodisposal.com]
Essential Safety and Operational Guide for Handling 25-Desacetyl Rifampicin
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 25-Desacetyl Rifampicin. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is a major active metabolite of the antibiotic rifampicin.[1] While some safety data sheets (SDS) do not classify this substance as hazardous under the Globally Harmonized System (GHS), others indicate potential health risks. One SDS states that it may be harmful if swallowed, cause skin and serious eye irritation, and may damage fertility or the unborn child.[2] Given the conflicting information, it is prudent to handle this compound with a high degree of caution.
The following personal protective equipment (PPE) is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Due to a lack of specific testing, it is advised to double-glove.[3] Change gloves immediately if contaminated, torn, or punctured.[3] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory.[2] |
| Skin and Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect street clothing. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended if there is a risk of generating dust or aerosols, or if working outside of a ventilated enclosure.[2] |
Experimental Protocol: Safe Handling and Disposal
This protocol outlines the step-by-step procedure for the safe handling of this compound, from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Keep the container tightly closed when not in use.[4]
2. Preparation and Handling:
-
All handling of solid this compound should be conducted in a chemical fume hood or other ventilated enclosure to avoid inhalation of dust.
-
Before handling, ensure all required PPE is correctly worn.
-
When weighing the compound, use a disposable weigh boat.
-
For solubilization, DMSO is a suitable solvent.[1] Add the solvent slowly to the solid to avoid splashing.
3. Spill and Emergency Procedures:
-
Minor Spill:
-
Wear appropriate PPE.
-
Cover the spill with an absorbent material.
-
Carefully collect the spilled material and absorbent into a sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the area and prevent entry.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
4. Disposal Plan:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter sewers or waterways.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
